Product packaging for Chromous formate(Cat. No.:CAS No. 4493-37-2)

Chromous formate

Cat. No.: B1628623
CAS No.: 4493-37-2
M. Wt: 142.03 g/mol
InChI Key: MVOKRNREBQYLTD-UHFFFAOYSA-L
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Description

Chromous formate, with the molecular formula C₂H₂CrO₄ and a molecular weight of 142.03 g/mol, is the chromium(II) salt of formic acid, represented by the line formula Cr(HCOO)₂ . Its percent composition is Carbon 16.91%, Hydrogen 1.42%, Chromium 36.61%, and Oxygen 45.06% . This compound is recognized for its role as a reducing agent in organic synthesis and is applied in catalysts for organic reactions and in baths for chromium electroplating . Researchers value this compound for its +2 oxidation state, which makes it a useful reagent in redox chemistry and coordination chemistry . The compound can form several hydrates, including a red monohydrate and a violet to blue hemihydrate, both of which are soluble in water . This compound is related to, but distinct from, chromic formate (a chromium(III) compound), which has different properties and applications . This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2CrO4 B1628623 Chromous formate CAS No. 4493-37-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4493-37-2

Molecular Formula

C2H2CrO4

Molecular Weight

142.03 g/mol

IUPAC Name

chromium(2+);diformate

InChI

InChI=1S/2CH2O2.Cr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2

InChI Key

MVOKRNREBQYLTD-UHFFFAOYSA-L

SMILES

C(=O)[O-].C(=O)[O-].[Cr+2]

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Cr+2]

Other CAS No.

4493-37-2

Origin of Product

United States

Foundational & Exploratory

Chromous Formate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Formula: C₂H₂CrO₄

Chromous formate, also known as chromium(II) formate, is an inorganic compound with the chemical formula C₂H₂CrO₄.[1] It consists of a chromium atom in the +2 oxidation state coordinated to two formate ligands. The IUPAC name for this compound is chromium(2+) diformate.[1] It also exists in a hydrated form, this compound monohydrate (C₂H₄CrO₅).[2]

Physicochemical Properties

This compound is a compound whose detailed physicochemical properties are not extensively documented in readily available literature. However, some key computed properties are summarized in the table below. For comparison, data for the related and more extensively studied chromium(II) acetate is also included.

PropertyThis compound (Anhydrous)This compound (Monohydrate)Reference
Molecular Formula C₂H₂CrO₄C₂H₄CrO₅[1]
Molecular Weight 142.03 g/mol 160.05 g/mol [1][2]
Appearance White needle-like crystals-[3]
CAS Number 4493-37-2-[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for high-purity this compound is not widely published. However, its synthesis can be inferred from the well-established methods for preparing other chromium(II) carboxylates, such as chromium(II) acetate. The general approach involves the reduction of a chromium(III) salt in an acidic medium in the presence of the corresponding carboxylic acid or its salt, all under an inert atmosphere to prevent the rapid oxidation of the chromium(II) product.

Experimental Protocol: Synthesis of this compound (Adapted from Chromium(II) Acetate Synthesis)

This protocol is based on the principles of chromium(II) acetate synthesis and should be performed under a continuous stream of an inert gas like nitrogen or argon.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder or granules (high purity)

  • Formic acid (HCOOH)

  • Deoxygenated water

  • Ethanol (deoxygenated)

  • Diethyl ether (deoxygenated)

Procedure:

  • Preparation of Chromous Solution: A solution of chromium(III) chloride hexahydrate in deoxygenated water is prepared in a flask equipped with a gas inlet and outlet.

  • Reduction of Cr(III) to Cr(II): Zinc powder or granules are added to the acidic solution of Cr(III) chloride. The mixture is stirred until the color of the solution changes from green to a clear, sky blue, indicating the formation of the [Cr(H₂O)₆]²⁺ ion. This reduction is an exothermic process.

  • Formation and Precipitation of this compound: A saturated solution of sodium formate in deoxygenated water is slowly added to the blue chromous chloride solution. This compound, being less soluble, will precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration under an inert atmosphere. The collected solid is then washed sequentially with deoxygenated water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying and Storage: The final product is dried under vacuum and must be stored in a tightly sealed container under an inert atmosphere to prevent oxidation.

Logical Workflow for the Synthesis of this compound

G CrCl3 CrCl3·6H2O Solution (in deoxygenated H2O) CrII_sol Blue [Cr(H2O)6]2+ Solution CrCl3->CrII_sol Reduction Zn Zinc Powder Zn->CrII_sol Formate Sodium Formate Solution (in deoxygenated H2O) Precipitate This compound Precipitate Formate->Precipitate CrII_sol->Precipitate Precipitation Filtration Inert Atmosphere Filtration Precipitate->Filtration Washing Wash with: 1. Deoxygenated H2O 2. Deoxygenated Ethanol 3. Deoxygenated Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product

Caption: A flowchart illustrating the synthesis of this compound.

Molecular Structure and Bonding

A defining feature of chromium(II) carboxylates is the presence of a quadruple bond between the two chromium atoms in a dimeric structure. While the crystal structure of this compound is not as extensively studied as that of chromous acetate, it is expected to adopt a similar paddlewheel structure. In this structure, two chromium atoms are bridged by four formate ligands. The coordination sphere of each chromium atom is completed by a water molecule at the axial position.

The quadruple bond in these dimers consists of one sigma (σ), two pi (π), and one delta (δ) bond, resulting from the overlap of the d-orbitals of the two chromium atoms. This short and strong metal-metal bond is responsible for the diamagnetic nature of many of these compounds at room temperature.

Applications in Research and Development

This compound, as a representative of chromium(II) compounds, holds potential in several areas of chemical research, although specific applications in drug development are not yet well-established.

Reducing Agent in Organic Synthesis

The primary utility of chromous salts is as potent and often selective reducing agents. The Cr(II)/Cr(III) redox couple has a standard potential that makes it suitable for a variety of transformations. While specific examples utilizing this compound are scarce in the literature, the analogous chromous acetate is known to effect the reduction of various functional groups.

Catalyst in Chemical Reactions

Chromium compounds, in general, are known to be effective catalysts for various organic reactions, including polymerization and oxidation.[3] While the catalytic activity of this compound itself is not extensively explored, its potential as a precursor for catalytically active species or as a catalyst in its own right remains an area for further investigation.

Biological Activity and Relevance to Drug Development

The biological role of chromium is complex, with trivalent chromium (Cr(III)) being considered an essential trace element involved in glucose and lipid metabolism, while hexavalent chromium (Cr(VI)) is a known carcinogen. The biological activity of divalent chromium (Cr(II)) compounds like this compound is less understood.

The cellular uptake of chromium is highly dependent on its oxidation state and the ligands to which it is coordinated. Cr(VI), as chromate, readily enters cells through anion transport channels. In contrast, Cr(III) complexes have a much slower rate of cellular uptake.[4][5] It is hypothesized that any biological effects of externally administered chromium(II) would likely be mediated by its oxidation to chromium(III) and subsequent interactions.

Potential Signaling Pathway of Chromium in a Biological System

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space CrII This compound (Cr(II)) CrIII Cr(III) CrII->CrIII Oxidation ROS Reactive Oxygen Species (ROS) CrIII->ROS Generates DNA_damage DNA Damage ROS->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

References

Chromous Formate: A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a concise technical guide to the known physical and chemical properties of chromous formate. It is important to note that detailed experimental data and protocols for this compound are not widely available in publicly accessible literature, leading to significant gaps in the current understanding of its characteristics.

This compound, also known as chromium(II) formate, is the chemical compound with the formula Cr(HCOO)₂. It is the salt of chromium in the +2 oxidation state and formic acid. While its chromium(III) counterpart, chromic formate, is more extensively documented, this compound remains a subject with limited in-depth research available.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is crucial to distinguish this compound from chromic formate, which possesses a different chemical formula (Cr(HCOO)₃) and CAS number. There are conflicting reports in the literature regarding the appearance of this compound, with the anhydrous form described as white needle crystals and the monohydrate as reddish, acicular crystals.

PropertyDataReference
IUPAC Name chromium(2+) diformate[1]
CAS Number 4493-37-2[1][2][3]
Molecular Formula C₂H₂CrO₄[1]
Molecular Weight 142.03 g/mol [1]
Appearance White needle crystal (anhydrous)[4][5]
Reddish, acicular crystals (monohydrate)[2][3]
Solubility Soluble in water.[2][3]
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of pure this compound are notably absent from readily available scientific literature. General methods for the preparation of other chromium(II) salts, such as chromium(II) acetate, typically involve the reduction of a chromium(III) or chromium(VI) compound in an inert atmosphere to prevent the rapid oxidation of the chromium(II) ion. A hypothetical synthesis for this compound would likely follow a similar principle.

Hypothetical Synthesis Workflow

Due to the lack of a specific protocol for this compound, a generalized workflow for the synthesis of a chromium(II) salt is presented. This is a conceptual pathway and would require significant experimental optimization.

G Hypothetical Synthesis of this compound Cr_source Cr(III) or Cr(VI) Salt Solution (e.g., CrCl₃) CrII_solution Blue Cr(II) Solution Cr_source->CrII_solution Reducing_agent Reducing Agent (e.g., Zinc metal) Reducing_agent->CrII_solution Inert_atm Inert Atmosphere (e.g., N₂ or Ar) Inert_atm->CrII_solution Acidic_medium Acidic Medium (e.g., HCl) Acidic_medium->CrII_solution Formate_source Formate Source (e.g., Sodium Formate Solution) Precipitation Precipitation of this compound Formate_source->Precipitation CrII_solution->Precipitation Isolation Isolation and Drying (under inert atmosphere) Precipitation->Isolation Product This compound Crystals Isolation->Product

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity and Stability

Chromium(II) compounds are known to be powerful reducing agents and are susceptible to oxidation by air. It can be inferred that this compound shares these properties.

  • Oxidation: this compound is expected to be readily oxidized to chromium(III) compounds in the presence of atmospheric oxygen. Therefore, handling and storage should be conducted under an inert atmosphere.

  • Reducing Agent: The chromium(II) ion can reduce a variety of organic and inorganic substrates. Its use as a catalyst in organic reactions has been suggested.[2]

  • Thermal Decomposition: No specific data on the thermal decomposition products or decomposition temperature of this compound is available.

Spectroscopic Data

Specific spectroscopic data (e.g., IR, UV-Vis, NMR) for this compound could not be located in the reviewed literature. Such data would be invaluable for the characterization of the compound and for understanding its electronic structure and bonding.

Applications

The documented and potential applications of this compound include:

  • Leather Tanning: As a component in the tanning process.[5]

  • Dye Manufacturing: Utilized in the production of dyes.[5]

  • Catalysis: Mentioned as a catalyst for olefin polymerization and as an oxidation catalyst.[5]

  • Electroplating: Used in trivalent chromium plating solutions.[2]

  • Other Uses: Applications in the film and photography industry, as a latex hardening agent, and in drilling muds have been noted.[4][5]

Conclusion

This compound is a compound with established basic identifiers but a significant lack of in-depth, publicly available research. The conflicting reports on its appearance and the absence of quantitative physical data, detailed experimental protocols, and comprehensive reactivity studies highlight the need for further investigation into this chemical. For researchers and professionals in drug development, the reducing potential of the chromium(II) ion in this compound may present opportunities, but its instability and the current dearth of information necessitate foundational research to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to the Solubility of Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous formate, with the chemical formula Cr(HCOO)₂, is a fascinating yet challenging compound for researchers. As a chromium(II) salt, it is characterized by its high reactivity and sensitivity to atmospheric oxygen, which readily oxidizes it to the more stable chromic (chromium(III)) state. This inherent instability is the primary reason for the conspicuous absence of quantitative solubility data in the scientific literature.

This technical guide aims to provide a comprehensive overview of the known qualitative solubility of this compound, the significant challenges in its study, and a proposed framework for its experimental determination. While a definitive table of solubility values cannot be presented due to the lack of published data, this document will equip researchers with the necessary knowledge to approach the synthesis and characterization of this elusive compound.

Quantitative Solubility Data

Despite extensive literature searches, no quantitative solubility data for chromous (chromium(II)) formate in any solvent has been identified. The table below reflects this current lack of information. Researchers are strongly encouraged to perform their own solubility determinations, following the rigorous protocols outlined in this guide.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
WaterData Not AvailableData Not AvailableData Not Available
EthanolData Not AvailableData Not AvailableData Not Available
MethanolData Not AvailableData Not AvailableData Not Available
AcetoneData Not AvailableData Not AvailableData Not Available
Diethyl EtherData Not AvailableData Not AvailableData Not Available
TolueneData Not AvailableData Not AvailableData Not Available
DichloromethaneData Not AvailableData Not AvailableData Not Available

Qualitative Solubility and Observations

While quantitative data is absent, some qualitative descriptions of chromous salts provide insights into their expected solubility. Chromous salts, in general, are known to be soluble in water, often forming brightly colored solutions. For instance, solutions of chromous ions (Cr²⁺) are typically blue. It is reasonable to infer that this compound is likely soluble in water to some extent.

However, the practical challenge lies in maintaining the chromium in its +2 oxidation state in solution. Upon exposure to air, aqueous solutions of chromous salts are rapidly oxidized to green chromic (Cr³⁺) solutions. This transformation is a significant hurdle in accurately measuring the solubility of the true chromous species.

Information regarding the solubility of this compound in organic solvents is virtually nonexistent in the literature.

Experimental Protocols: A Proposed Methodology

Given the air-sensitive nature of this compound, its synthesis and solubility determination must be conducted under a strictly inert atmosphere, such as nitrogen or argon, using specialized equipment like a glove box or a Schlenk line.

Synthesis of Anhydrous this compound (A Proposed Route)

A prerequisite for any solubility study is the synthesis of the pure, anhydrous compound. Drawing from the established synthesis of the analogous chromous acetate[1][2], a potential route for anhydrous this compound is proposed below.

Materials:

  • Chromic chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc dust (activated)

  • Anhydrous formic acid (HCOOH)

  • Anhydrous diethyl ether

  • Deoxygenated water

  • All solvents must be rigorously dried and deoxygenated prior to use.

Procedure:

  • Preparation of Chromous Chloride Solution: In a Schlenk flask under an inert atmosphere, dissolve chromic chloride hexahydrate in deoxygenated water.

  • Reduction of Cr(III) to Cr(II): Add an excess of activated zinc dust to the chromic chloride solution. The color of the solution will change from green to a characteristic sky blue, indicating the formation of the chromous ion (Cr²⁺). This process may be facilitated by gentle heating.

  • Isolation of this compound:

    • Filter the blue chromous chloride solution through a cannula into a separate Schlenk flask to remove the excess zinc.

    • Slowly add a stoichiometric amount of anhydrous sodium formate (previously dried under vacuum) dissolved in a minimum amount of deoxygenated water to the chromous chloride solution.

    • A precipitate of this compound is expected to form.

    • Isolate the precipitate by filtration under inert atmosphere using a Schlenk filter stick or a similar apparatus.

  • Washing and Drying:

    • Wash the isolated this compound precipitate with deoxygenated water to remove any sodium chloride byproduct.

    • Follow with washes of anhydrous ethanol and then anhydrous diethyl ether to facilitate drying.

    • Dry the final product under high vacuum to obtain anhydrous this compound.

Safety Precautions: All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, lab coat, and gloves. Handle anhydrous formic acid with extreme care as it is corrosive.

Determination of Solubility (Proposed Protocol)

The following protocol outlines a general method for determining the solubility of an air-sensitive compound like this compound.

Method 1: Isothermal Saturation Method

  • Sample Preparation: In a glove box, add an excess of freshly synthesized and dried this compound to a known volume of the desired deoxygenated solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The vessel must remain sealed to prevent solvent evaporation and atmospheric contamination.

  • Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

  • Analysis:

    • Transfer the aliquot of the saturated solution to a tared container within the inert atmosphere.

    • Evaporate the solvent under vacuum.

    • The mass of the remaining solid residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

    • Alternatively, the concentration of chromium in the saturated solution can be determined by a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES), after appropriate dilution and stabilization of the chromium ion (e.g., by acidification).

Method 2: Headspace Gas Chromatography (Adapted for Air-Sensitive Compounds)

A novel method for determining the solubility of inorganic salts by headspace gas chromatography has been reported[3]. This technique could be adapted for air-sensitive compounds.

  • Principle: A volatile tracer compound is added to the solvent. The vapor pressure of the tracer is dependent on the concentration of the dissolved salt (the "salting-out" effect). By measuring the concentration of the tracer in the headspace above the solution, the point of saturation can be determined.

  • Adaptation for this compound:

    • All sample preparations, including the addition of this compound and the volatile tracer to the solvent, must be performed in a glove box.

    • The vials must be hermetically sealed before being transferred to the headspace autosampler.

    • By preparing a series of vials with increasing amounts of this compound, a plot of the headspace tracer concentration versus the amount of added salt can be generated. The point at which the slope of this plot changes indicates the saturation point, from which the solubility can be calculated.

Visualizations

Logical Workflow for the Synthesis of an Air-Sensitive Compound

The following diagram illustrates the key steps and considerations in the synthesis of an air-sensitive compound like this compound.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis under Inert Atmosphere cluster_isolation Isolation and Purification cluster_characterization Characterization start Start reagents Prepare Anhydrous/Deoxygenated Reagents and Solvents start->reagents glassware Dry and Assemble Schlenk Glassware reagents->glassware reaction Perform Chemical Reaction (e.g., Reduction of Cr(III)) glassware->reaction precipitation Induce Precipitation of This compound reaction->precipitation filtration Filter Precipitate via Schlenk Filtration precipitation->filtration washing Wash with Deoxygenated Solvents filtration->washing drying Dry under High Vacuum washing->drying analysis Analyze Product (e.g., Spectroscopy, Elemental Analysis) drying->analysis end Pure this compound analysis->end

A generalized workflow for the synthesis of air-sensitive this compound.
Decision Pathway for Solubility Determination

This diagram outlines the logical steps a researcher would take when planning to determine the solubility of this compound.

Solubility_Decision_Pathway start Objective: Determine Solubility of This compound check_stability Is the compound air-sensitive? start->check_stability inert_atmosphere Use Inert Atmosphere Techniques (Glove Box / Schlenk Line) check_stability->inert_atmosphere Yes synthesis Synthesize and Characterize Pure this compound inert_atmosphere->synthesis choose_method Select Solubility Determination Method synthesis->choose_method isothermal Isothermal Saturation choose_method->isothermal Classical headspace_gc Headspace Gas Chromatography choose_method->headspace_gc Novel execute_protocol Execute Experimental Protocol isothermal->execute_protocol headspace_gc->execute_protocol analyze_data Analyze Results and Calculate Solubility execute_protocol->analyze_data end Quantitative Solubility Data analyze_data->end

Decision-making process for the experimental determination of this compound solubility.

Conclusion

The study of this compound's solubility is a challenging but potentially rewarding endeavor. The extreme sensitivity of chromium(II) compounds to oxidation has, to date, precluded the publication of quantitative solubility data. This guide has sought to consolidate the available qualitative knowledge and provide a robust framework for researchers to pursue the experimental determination of this fundamental chemical property. By employing rigorous air-sensitive techniques and carefully designed experimental protocols, it is hoped that the scientific community can begin to fill this knowledge gap, paving the way for a better understanding and application of this interesting compound.

References

Chromous Formate Monohydrate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of chromous formate monohydrate (Cr(HCOO)₂·H₂O), a compound of interest in various chemical and pharmaceutical research areas. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Introduction

This compound monohydrate is a coordination complex of chromium in the +2 oxidation state. The unique electronic configuration of the Cr(II) ion and the nature of the formate ligands impart interesting magnetic and chemical properties to this compound, making it a subject of study in fields such as catalysis, materials science, and as a potential precursor in the synthesis of novel pharmaceutical compounds. This guide serves as a practical resource for researchers seeking to prepare and thoroughly characterize this compound.

Synthesis of this compound Monohydrate

The synthesis of this compound monohydrate typically involves the reduction of a chromium(III) or chromium(VI) precursor to the chromous (Cr(II)) state, followed by precipitation with a formate salt in an aqueous solution. Due to the susceptibility of Cr(II) to oxidation by air, all procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Reduction of Chromic Anhydride with Formic Acid

This method utilizes formic acid as both a reducing agent and the source of the formate ligand.

Materials:

  • Industrial grade chromic anhydride (CrO₃)

  • Industrial grade formic acid (HCOOH)

  • Deionized water

Procedure:

  • Dissolve 100 parts by mass of industrial chromic anhydride in 130 parts by mass of deionized water. Transfer this solution to a reaction kettle equipped with a reflux condenser.

  • Slowly add 240 parts by mass of industrial formic acid to the reaction kettle. The addition should be controlled to maintain a gentle boiling and reflux of the reaction solution.

  • After the complete addition of formic acid, continue heating the mixture to maintain a gentle reflux for an additional 30 minutes.

  • Cool the reaction solution to 20 °C and allow it to crystallize for 4 hours.

  • Filter the resulting solid through a filter cloth to obtain crude chromic formate.[1]

Note: This patented method produces chromic (Cr(III)) formate. To obtain chromous (Cr(II)) formate, a subsequent reduction step would be necessary, for which a detailed, publicly available protocol for the formate is not readily found. A general approach would involve the reduction of a Cr(III) salt in solution with a suitable reducing agent like zinc amalgam under an inert atmosphere, followed by the addition of a sodium formate solution to precipitate the this compound monohydrate.

Characterization of this compound Monohydrate

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound monohydrate. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its monohydrate is presented in Table 1.

PropertyValue (Anhydrous)[2]Value (Monohydrate)
Molecular Formula C₂H₂CrO₄C₂H₄CrO₅
Molecular Weight 142.03 g/mol 160.05 g/mol
Appearance -Reddish, acicular crystals
Solubility Soluble in H₂O to give a blue solutionSoluble in water
Infrared (IR) Spectroscopy

Expected IR Absorption Bands for Formate Ligand:

  • Asymmetric COO⁻ stretching (νₐₛ(COO⁻)): Typically observed in the region of 1580-1610 cm⁻¹.

  • Symmetric COO⁻ stretching (νₛ(COO⁻)): Typically observed in the region of 1350-1370 cm⁻¹.

  • C-H stretching (ν(C-H)): Expected around 2800-2900 cm⁻¹.

  • O-H stretching (ν(O-H)) of water: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the presence of water of hydration.

The separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν) can provide information about the coordination mode of the formate ligand.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information about the thermal stability and decomposition of the compound. For this compound monohydrate, TGA can be used to determine the temperature at which the water of hydration is lost and the subsequent decomposition of the anhydrous formate.

A study on the thermal decomposition of a related compound, chromium(III) formate pentahydrate (Cr₃(OH)₂(HCO₂)₇·5H₂O), in a helium atmosphere showed a multi-step decomposition process.[3] The initial steps involved the endothermic loss of water molecules at around 60.2 °C and 210.7 °C.[3] The subsequent decomposition of the anhydrous chromium(III) formate occurred at higher temperatures with the evolution of hydrogen, carbon monoxide, and carbon dioxide.[3] A similar multi-stage decomposition would be expected for this compound monohydrate, with the first step corresponding to the loss of the single water molecule.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of a solid material. A powder XRD pattern provides a unique fingerprint for a crystalline compound and can be used for phase identification and purity assessment. While the detailed crystal structure of this compound monohydrate is not available in the provided search results, XRD analysis would be crucial for confirming its crystalline nature and determining its lattice parameters.

Magnetic Susceptibility

The magnetic properties of chromium compounds are of significant interest due to the presence of unpaired d-electrons. The Cr(II) ion has a d⁴ electron configuration, which can lead to either high-spin or low-spin complexes depending on the ligand field strength. The magnetic moment of this compound monohydrate can be determined using magnetic susceptibility measurements. For a high-spin d⁴ ion, the theoretical spin-only magnetic moment is 4.90 BM, while for a low-spin d⁴ ion, it is 2.83 BM. Experimental determination of the magnetic moment provides insight into the electronic structure of the complex.

Visualizing the Workflow

To aid in understanding the experimental and analytical processes, the following diagrams have been generated using the DOT language.

Synthesis Workflow

Synthesis_Workflow start Start: Cr(III)/Cr(VI) Precursor reduction Reduction to Cr(II) (e.g., with Zn amalgam) - Inert Atmosphere start->reduction precipitation Precipitation with Sodium Formate Solution reduction->precipitation filtration Filtration and Washing - Inert Atmosphere precipitation->filtration drying Drying under Vacuum filtration->drying product Final Product: This compound Monohydrate drying->product

Caption: A generalized workflow for the synthesis of this compound monohydrate.

Characterization Logic

Characterization_Logic sample Synthesized Sample: Cr(HCOO)2·H2O ir Infrared (IR) Spectroscopy sample->ir Functional Groups tga Thermogravimetric Analysis (TGA) sample->tga Thermal Stability xrd X-ray Diffraction (XRD) sample->xrd Crystal Structure mag Magnetic Susceptibility sample->mag Magnetic Properties

Caption: Logical flow of the characterization techniques for this compound monohydrate.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound monohydrate. While a definitive, peer-reviewed synthesis protocol for the chromous monohydrate was not identified in the conducted search, a general and plausible pathway has been outlined based on established inorganic synthesis principles for related chromium(II) compounds. The guide highlights the critical characterization techniques necessary to confirm the identity and properties of the synthesized product. Further research reported in specialized inorganic chemistry literature would be beneficial for obtaining more detailed experimental procedures and comprehensive characterization data.

References

A Tale of Two Formates: An In-depth Technical Guide to Basic Chromium Formate and Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, chromium formates hold a significant position due to their diverse applications, ranging from industrial processes to potential therapeutic agents. This technical guide provides a comprehensive comparison of two key chromium formate compounds: basic chromium formate, a chromium(III) complex, and chromous formate, a chromium(II) species. This document delves into their synthesis, physicochemical properties, structural characteristics, and reactivity, presenting a clear and detailed overview for researchers, scientists, and professionals in drug development.

Core Concepts: A Comparative Overview

Basic chromium formate, more accurately described as a trinuclear chromium(III) oxo-carboxylate complex with the general formula --INVALID-LINK--, is a stable green powder.[1][2] In this structure, three chromium(III) ions are linked by a central oxygen atom, forming a trinuclear core. In contrast, this compound, with the chemical formula Cr(HCOO)₂, is a chromium(II) compound.[3] As a chromium(II) salt, it is a potent reducing agent and is known for its relative instability in the presence of air, readily oxidizing to the more stable chromium(III) state.[4]

Physicochemical Properties: A Quantitative Comparison

The differing oxidation states of the central chromium ion in basic chromium formate and this compound give rise to distinct physicochemical properties. The available data for these compounds are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Basic Chromium Formate

PropertyValue
Molecular Formula C₇H₉Cr₃O₁₅ (representative)
Molecular Weight 565.14 g/mol (representative)
Appearance Green powder
Melting Point Decomposes
Boiling Point Decomposes
Solubility Soluble in water
IUPAC Name Diaqua(formato-κO,O')(μ₃-oxo)bis(μ₂-formato-κO:κO')penta-μ₂-formato-κO:κO'-trichromium(III) formate

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₂CrO₄[3]
Molecular Weight 142.03 g/mol [3]
Appearance White needle-like crystals
IUPAC Name chromium(2+) diformate[3]
Computed Properties
    Hydrogen Bond Donor Count0[3]
    Hydrogen Bond Acceptor Count4[3]
    Rotatable Bond Count0[3]
    Exact Mass141.935813[3]
    Monoisotopic Mass141.935813[3]
    Topological Polar Surface Area80.3 Ų[3]
    Heavy Atom Count7[3]
    Formal Charge0[3]
    Complexity7.5[3]

Synthesis and Experimental Protocols

The synthesis of these two chromium formates requires distinct approaches, reflecting their different oxidation states.

Synthesis of Basic Chromium Formate

Basic chromium formate is typically synthesized through the reaction of a chromium(III) salt with formic acid.

Experimental Protocol: Synthesis of Basic Chromium Formate from Chromium(III) Chloride

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Anhydrous Formic acid (HCOOH)

  • Distilled water

Procedure:

  • A solution of anhydrous chromium(III) chloride is prepared in anhydrous formic acid.

  • The reaction mixture is refluxed for a period of time to ensure complete reaction. The color of the solution will change as the chromium formate complex forms.

  • After reflux, the solution is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The resulting solid, basic chromium formate, is then washed with a suitable solvent (e.g., diethyl ether) to remove any remaining impurities.

  • The final product is dried in a desiccator over a suitable drying agent.

Reaction: 3CrCl₃ + 7HCOOH + H₂O → [Cr₃O(OOCH)₆(H₂O)]OOCH + 9HCl

Note: The exact stoichiometry and reaction conditions may be varied to optimize yield and purity.

Synthesis of this compound

The synthesis of this compound involves the reduction of a chromium(III) compound in an acidic medium. Zinc metal is a commonly used reducing agent for this purpose.

Experimental Protocol: Synthesis of this compound via Reduction of Chromium(III) Chloride

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc granules or powder

  • Formic acid (HCOOH)

  • Hydrochloric acid (HCl, concentrated)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • An aqueous solution of chromium(III) chloride hexahydrate is prepared.

  • The solution is acidified with a small amount of concentrated hydrochloric acid to prevent the precipitation of chromium(III) hydroxide.

  • Zinc granules or powder are added to the solution. The reaction mixture should be maintained under an inert atmosphere to prevent the oxidation of the resulting chromium(II) species.

  • The reaction is allowed to proceed until the color of the solution changes from green (Cr(III)) to a distinct blue, indicating the formation of the aquated chromium(II) ion, [Cr(H₂O)₆]²⁺.

  • Once the reduction is complete, the solution is filtered to remove the excess zinc.

  • A solution of formic acid is then added to the blue chromium(II) solution.

  • This compound will precipitate out of the solution as white, needle-like crystals.

  • The crystals are collected by filtration, washed with deoxygenated water, and dried under vacuum.

Structural Insights and Reaction Mechanisms

The distinct structures and reactivities of basic chromium formate and this compound can be visualized through the following diagrams.

Structural Representation of Basic Chromium Formate

The trinuclear structure of basic chromium formate is a key feature that contributes to its stability and properties.

BasicChromiumFormate_Structure Structure of the [Cr₃O(OOCH)₆]⁺ Core Cr1 Cr³⁺ Cr2 Cr³⁺ Cr1->Cr2 2 x HCOO⁻ O_central O²⁻ Cr1->O_central Cr3 Cr³⁺ Cr2->Cr3 2 x HCOO⁻ Cr2->O_central Cr3->Cr1 2 x HCOO⁻ Cr3->O_central

Caption: A simplified representation of the trinuclear core of basic chromium formate.

Redox Relationship and Synthesis of this compound

The synthesis of this compound is a classic example of a redox reaction, where chromium(III) is reduced to chromium(II).

ChromousFormate_Synthesis Synthesis of this compound cluster_reactants Reactants cluster_products Products CrCl3 CrCl₃ (aq) (Green Solution) Cr2_aq [Cr(H₂O)₆]²⁺ (aq) (Blue Solution) CrCl3->Cr2_aq Reduction Zn Zn (s) Zn2_plus Zn²⁺ (aq) Zn->Zn2_plus Oxidation Cr_formate Cr(HCOO)₂ (s) (White Precipitate) Cr2_aq->Cr_formate Precipitation HCOOH HCOOH (aq) HCOOH->Cr_formate

Caption: Workflow for the synthesis of this compound from chromium(III) chloride.

Electrochemical Reduction of Chromium(III) in the Presence of Formate

The electrochemical behavior of chromium(III) in formate-containing solutions is crucial for applications such as electroplating. The reduction proceeds in a stepwise manner.

Electrochemical_Reduction Electrochemical Reduction of Cr(III) with Formate CrIII_aq [Cr(H₂O)₆]³⁺ CrIII_formate [Cr(H₂O)₅(HCOO)]²⁺ CrIII_aq->CrIII_formate Ligand Exchange e1 + e⁻ CrII_formate [Cr(H₂O)₅(HCOO)]⁺ e2 + 2e⁻ Cr_metal Cr⁰ (metal) e1->CrII_formate First Reduction Step e2->Cr_metal Second Reduction Step

Caption: Stepwise electrochemical reduction of Cr(III) in a formate-containing electrolyte.

Conclusion

Basic chromium formate and this compound, despite both being formates of chromium, exhibit markedly different properties and applications due to the different oxidation states of the chromium ion. Basic chromium formate, with its stable trinuclear Cr(III) core, finds use in various industries, while the reducing power of this compound makes it a valuable reagent in organic synthesis. Understanding their distinct synthesis pathways, physicochemical characteristics, and structural features is paramount for their effective utilization in research and development. This guide provides a foundational understanding to aid scientists and professionals in harnessing the unique chemistry of these two important chromium compounds.

References

Chromous Formate: A Technical Safety Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous formate, also known as chromium(II) formate, is a chemical compound with the formula C₂H₂CrO₄. It is a green crystalline powder that is soluble in water.[1][2] While it has applications in various chemical syntheses, a thorough understanding of its safety profile is paramount for professionals in research and drug development. This technical guide provides a comprehensive overview of the safety data for this compound, with a focus on quantitative exposure limits, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 27115-36-2[1][2][3]
EINECS, EC Number 277-327-2[1][2]
Molecular Formula C₃H₃CrO₆[1][2]
Molecular Weight 187.05 g/mol [1][2]
Appearance Solid. (green crystals, powder.)[1][2]
Odor Odorless[1][2]
Solubility Soluble in water[1][2]
Stability Stable under normal conditions of use and storage.[1]
Incompatibilities Strong oxidising and reducing agents, Heat, flame, sparks, other ignition sources.[1]
Hazardous Decomposition Products Under fire conditions: Carbon oxides, Chromium oxides, fumes.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed.[1][2]
Acute toxicity, Dermal4H312: Harmful in contact with skin.[1][2]
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage.[1][2]
Acute toxicity, Inhalation4H332: Harmful if inhaled.[1][2]
Skin sensitization1H317: May cause an allergic skin reaction.[3][4]
Serious eye damage/eye irritation2H319: Causes serious eye irritation.[4]
Specific target organ toxicity - single exposure (respiratory tract irritation)3H335: May cause respiratory irritation.[4]
Hazardous to the aquatic environment - chronic hazard3H412: Harmful to aquatic life with long lasting effects.[3][4]

Signal Word: Danger[1]

Hazard Pictograms:

corrosive

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory.

Occupational Exposure Limits

ParameterValue
Time-Weighted Average (TWA) 0.5 mg/m³

Engineering Controls

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Ensure adequate ventilation.[3]

  • Eyewash stations and safety showers should be readily available.[5]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye_protection Eye Protection (Chemical splash goggles or face shield) skin_protection Skin Protection (Chemical resistant gloves, apron, and clothing) respiratory_protection Respiratory Protection (NIOSH-approved respirator with a dust cartridge) handler Researcher/ Scientist handler->eye_protection Must Wear handler->skin_protection Must Wear handler->respiratory_protection Required when ventilation is inadequate or dust is generated

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following procedures should be followed.

First Aid Response Workflow

The logical workflow for responding to different types of exposure is outlined in the diagram below.

Caption: First aid procedures for different routes of exposure to this compound.

Experimental Protocols and Handling

While detailed experimental methodologies for specific research applications of this compound are beyond the scope of a safety data sheet, the following general protocols for safe handling and storage in a laboratory setting are essential.

General Handling Procedures

  • Wash hands thoroughly after handling material and before eating or drinking.[1][2]

  • Do not eat, drink or smoke when using this product.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Use only in a well-ventilated area or outdoors.[1][2]

  • Avoid contact with skin and eyes.[3]

  • Wear appropriate personal protective equipment as detailed in Section 3.

  • Take off contaminated clothing and wash before reuse.[1][2]

Storage Procedures

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep container tightly closed.[4]

  • Avoid heat and ignition sources.[1][2]

  • Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Fire Fighting and Spill Response

Fire Fighting Measures

  • This compound is a non-flammable solid.[1]

  • In case of fire, use foam, dry chemical, or carbon dioxide to extinguish.[1]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus.[1]

  • When heated to decomposition, it may emit acrid fumes, including carbon oxides and chromium oxides.[1]

Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow spill Spill of this compound Occurs isolate Isolate the hazard area and deny entry to unnecessary and unprotected personnel.[1] spill->isolate ppe Wear appropriate Personal Protective Equipment (See Section 3) isolate->ppe contain Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3] ppe->contain cleanup Sweep up spill and place in a sealed bag or container for disposal.[1] contain->cleanup decontaminate Wash spill area after pickup is complete.[1] cleanup->decontaminate dispose Dispose of contents/container in accordance with local/regional/national/international regulations.[4] decontaminate->dispose

References

Introduction: The Critical Distinction Between Chromous and Chromic Formate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Handling and Storage of Chromous Formate

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on publicly available safety data and scientific literature. All handling of chemical substances should be performed by trained personnel in a controlled laboratory environment, adhering to all institutional and regulatory safety protocols.

In the field of chromium chemistry, the oxidation state of the metal center is paramount to a compound's reactivity, stability, and handling requirements. The term "chromous" refers to chromium in the +2 oxidation state (Cr(II)), while "chromic" refers to the more common and stable +3 oxidation state (Cr(III)).

  • Chromous (Chromium(II)) Formate (C₂H₂CrO₄): This compound is a powerful reducing agent and is highly sensitive to atmospheric oxygen. Chromium(II) ions in solution are known to rapidly absorb oxygen from the air, converting to the more stable chromium(III) state.[1] This extreme air sensitivity necessitates specialized handling techniques to prevent decomposition. The synthesis and storage of pure chromium(II) compounds are known to be challenging.[1][2]

  • Chromic (Chromium(III)) Formate (C₃H₃CrO₆): This is the more common and stable form of chromium formate. It is typically a green crystalline powder, is stable under normal conditions of use and storage, and is commercially available.[3][4] While it still requires careful handling due to potential toxicity, it does not have the extreme air-sensitivity of its chromous counterpart.

This guide is divided into two sections to address the distinct handling and storage protocols required for each compound, with a primary focus on the highly reactive this compound specified in the topic request.

Part 1: Chromous (Chromium(II)) Formate

This section details the specialized precautions required for the handling and storage of air-sensitive this compound.

Core Hazards and Reactivity

The primary hazard associated with this compound is its extreme sensitivity to oxidation. The Cr(II) ion is readily oxidized to Cr(III) upon contact with air.[2][5] This reactivity dictates all handling and storage procedures.

  • Air Sensitivity: Rapidly oxidizes in the presence of air, leading to the formation of chromium(III) species. This is often accompanied by a color change, for example, from the characteristic blue of aqueous Cr(II) ions to the green of Cr(III) complexes.[1][2]

  • Reducing Agent: As a Cr(II) compound, it is a strong reducing agent and can react vigorously with oxidizing agents.[2]

  • Toxicity: While specific toxicological data for this compound is scarce, chromium compounds, in general, should be handled with care. The NIOSH Pocket Guide to Chemical Hazards provides general safety measures for Chromium(II) compounds.[6]

Handling Precautions

All manipulations of this compound must be performed under an inert atmosphere to exclude oxygen. Standard laboratory benchtop operations are insufficient.

  • Inert Atmosphere Techniques: The use of a dual-manifold vacuum/inert gas line (often called a Schlenk line) or a glove box is mandatory.[7][8] These systems allow for the removal of air from glassware and its replacement with a dry, inert gas such as high-purity argon or nitrogen.

  • Solvent Degassing: All solvents used with this compound must be thoroughly deoxygenated before use. This is typically achieved by sparging with an inert gas, or by several "freeze-pump-thaw" cycles.

  • Solid Transfers: Transfers of solid this compound should be performed rapidly in a glove box or under a strong counter-flow of inert gas.

  • Solution Transfers: Solutions of this compound must be transferred using gas-tight syringes or cannulas, ensuring a positive pressure of inert gas is maintained in both the source and receiving flasks.[9]

Storage Precautions

Proper storage is critical to maintaining the integrity of the compound.

  • Containers: Store in a tightly sealed, preferably fused-seal, glass ampoule or a flask with a high-vacuum stopcock or a secure septum-sealed sidearm.

  • Atmosphere: The container must be backfilled with a dry, inert gas (argon or nitrogen) before sealing.

  • Location: Store in a cool, dry place away from oxidizing materials.[3] The storage area should be clearly labeled to indicate the air-sensitive nature of the contents.

Data Presentation: this compound Properties
PropertyValue / DescriptionSource / Citation
Chemical Formula C₂H₂CrO₄Inferred
Oxidation State Cr(II)[1][6]
Key Hazard Extreme sensitivity to atmospheric oxygen; readily oxidizes to Cr(III).[1][2][5]
Reactivity Strong reducing agent.[2]
Handling Must be handled under an inert atmosphere (glove box or Schlenk line).[7][8]
Storage Store in a tightly sealed container under a dry, inert gas.[1]
Appearance The solid is likely a colored powder. Aqueous solutions of Cr(II) ions are typically blue.[1][2]
Experimental Protocol: Synthesis and Handling of an Air-Sensitive Chromium(II) Salt

Since this compound is not commonly available, this protocol adapts the well-documented synthesis of chromium(II) acetate to illustrate the necessary techniques for preparing and handling a representative air-sensitive Cr(II) compound.[2][10]

Objective: To synthesize and isolate a Cr(II) carboxylate product while rigorously excluding atmospheric oxygen.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Mossy Zinc (Zn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Formate (HCOONa)

  • Deoxygenated Water

  • Schlenk flask or side-arm test tube, bubbler, gas-tight syringe, cannula

Methodology:

  • Apparatus Setup: Assemble a Schlenk flask or a large side-arm test tube clamped securely in a fume hood. The side-arm is connected via Tygon tubing to an oil bubbler to allow gas to escape while preventing air ingress.

  • Initial Reaction: Add potassium dichromate and mossy zinc to the flask.

  • Inert Gas Generation: Carefully add concentrated HCl to the flask. The reaction between zinc and acid will vigorously produce hydrogen gas, which will flush the air from the apparatus.[2] The orange Cr(VI) will first be reduced to green Cr(III).

  • Reduction to Cr(II): As the reaction continues, the excess zinc will reduce the green Cr(III) to the sky-blue Cr(II) ion. This color change is the key indicator of successful reduction.[2]

  • Preparation of Formate Solution: In a separate Schlenk flask, dissolve sodium formate in deoxygenated water under a positive pressure of argon or nitrogen.

  • Product Precipitation (Cannula Transfer): Once the reduction to Cr(II) is complete and the solution is a clear blue, the product can be precipitated. Using a positive pressure of the generated hydrogen (or an external inert gas source), transfer the blue Cr(II) solution via a cannula into the flask containing the deoxygenated sodium formate solution.

  • Isolation: this compound will precipitate immediately. The solid must be filtered and washed under inert atmosphere conditions. This is typically done using a Schlenk filtration funnel (a filter frit funnel with a sidearm). The solid is washed with deoxygenated water and then a volatile, dry, deoxygenated solvent like ether to aid in drying.

  • Drying and Storage: The filtered product should be dried under a high vacuum and immediately transferred to a pre-weighed storage vessel inside a glove box or under a heavy stream of inert gas.

Mandatory Visualization: Workflow for Handling Air-Sensitive this compound

G Figure 1: Experimental Workflow for Air-Sensitive this compound cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage oven_dry Oven-dry all glassware degas Degas solvents via Freeze-Pump-Thaw or N2 sparge oven_dry->degas dissolve Dissolve in degassed solvent degas->dissolve assemble Assemble glassware under inert gas flow purge Purge system (3x vacuum/ inert gas cycles) assemble->purge transfer Transfer solid in glove box or under heavy gas flow purge->transfer transfer->dissolve reaction Perform reaction/ manipulation dissolve->reaction transfer_sol Transfer solution via cannula or gas-tight syringe reaction->transfer_sol isolate Isolate product via Schlenk filtration transfer_sol->isolate dry Dry under high vacuum isolate->dry store Store under inert gas in sealed vessel dry->store G Figure 2: Spill Response for Chromic Formate spill Spill Occurs evacuate Evacuate immediate area Alert others spill->evacuate ppe Don appropriate PPE: Gloves, Goggles, Respirator evacuate->ppe assess Assess Spill Size & Risk small_spill Small Spill (Can be handled by lab personnel) assess->small_spill Small large_spill Large Spill (Contact EHS/Emergency Response) assess->large_spill Large ppe->assess contain Contain spill Prevent entry into drains small_spill->contain cleanup Sweep up solid material Place in sealed container for disposal contain->cleanup decontaminate Wash spill area after pickup is complete cleanup->decontaminate dispose Dispose of waste and contaminated PPE according to institutional/local regulations decontaminate->dispose

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of chromous formate, also known as chromium(II) formate. The synthesis of chromium(II) compounds requires careful handling due to their sensitivity to air. The following protocol is adapted from established methods for the preparation of similar chromium(II) carboxylates, such as chromium(II) acetate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂H₂CrO₄[1]
Molecular Weight 142.03 g/mol [1]
Appearance Reddish, acicular (needle-like) crystals (Monohydrate)[2]
Solubility Soluble in water[2]
CAS Number 4493-37-2[1][2]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a two-step process: the reduction of a chromium(III) salt to chromium(II), followed by the precipitation of this compound. Due to the air-sensitive nature of chromium(II) compounds, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc metal (granular or mossy)

  • Concentrated hydrochloric acid (HCl)

  • Sodium formate (HCOONa)

  • Deionized water, deoxygenated

  • Ethanol, deoxygenated

  • Diethyl ether, deoxygenated

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Gas inlet and outlet adapters

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Büchner funnel and filter flask

  • Vacuum pump

Part 1: Preparation of a Chromium(II) Chloride Solution
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to an inert gas source, a dropping funnel, and a gas outlet bubbler. Purge the entire system with the inert gas for at least 30 minutes to remove all oxygen.

  • Charging the Flask: In the flask, place chromium(III) chloride hexahydrate and granulated zinc.

  • Reduction Reaction: While maintaining a positive pressure of inert gas, add concentrated hydrochloric acid to the dropping funnel. Slowly add the hydrochloric acid to the stirred mixture in the flask. The solution will initially turn green, indicating the presence of Cr(III) ions, and then gradually change to a sky-blue color, which is characteristic of the [Cr(H₂O)₆]²⁺ ion. The reaction is exothermic and may require cooling in an ice bath to control the rate. The blue color indicates the successful reduction of Cr(III) to Cr(II).

Part 2: Synthesis and Isolation of this compound
  • Preparation of Sodium Formate Solution: In a separate flask, prepare a saturated solution of sodium formate in deoxygenated deionized water.

  • Precipitation: While vigorously stirring the blue chromium(II) chloride solution under an inert atmosphere, rapidly add the saturated sodium formate solution. A reddish precipitate of this compound should form immediately.

  • Isolation and Washing: Isolate the precipitate by filtration using a Büchner funnel under a blanket of inert gas. Wash the collected solid sequentially with small portions of deoxygenated deionized water, followed by deoxygenated ethanol, and finally deoxygenated diethyl ether to facilitate drying.

  • Drying and Storage: Dry the product under a stream of inert gas or in a vacuum desiccator. This compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reduction Part 1: Cr(II) Solution Preparation cluster_synthesis Part 2: this compound Synthesis A Setup inert atmosphere apparatus B Charge flask with CrCl3·6H2O and Zn A->B C Slowly add concentrated HCl B->C D Observe color change to sky blue C->D E Prepare saturated HCOONa solution D->E F Add HCOONa solution to Cr(II) solution E->F G Precipitation of red this compound F->G H Isolate precipitate via filtration G->H I Wash with deoxygenated H2O, EtOH, Et2O H->I J Dry and store under inert atmosphere I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Inert Atmosphere: Chromium(II) compounds are readily oxidized by atmospheric oxygen. It is crucial to maintain an inert atmosphere throughout the synthesis, filtration, and storage processes.

  • Reagent Handling: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Gas Evolution: The reduction of Cr(III) with zinc and acid evolves hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Infrared (IR) Spectroscopy: The presence of the formate ligand can be confirmed by characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected in the regions of approximately 1560-1620 cm⁻¹ and 1350-1400 cm⁻¹, respectively.[3]

  • Magnetic Susceptibility: Chromium(II) compounds are typically paramagnetic. Measurement of the magnetic susceptibility can confirm the oxidation state of the chromium ion.

  • X-ray Diffraction (XRD): Powder XRD can be used to identify the crystalline structure of the final product.

References

Chromous Formate: A Potent Reducing Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromous formate, Cr(HCOO)₂, is a versatile and powerful reducing agent employed in various organic transformations. As a chromium(II) salt, its reactivity stems from the ability of the Cr²⁺ ion to readily donate an electron, making it suitable for the reduction of a range of functional groups. This application note provides an overview of the preparation, and potential applications of this compound in organic synthesis, targeting researchers, scientists, and professionals in drug development. While specific, detailed protocols and extensive quantitative data for this compound are not abundantly available in the reviewed literature, its reactivity can be inferred from the well-established chemistry of other chromous salts, such as chromous acetate.

Preparation of this compound

This compound can be synthesized through the reaction of a chromium(II) salt with a formate salt. A common method involves the reaction of chromium(II) chloride with sodium formate.

Experimental Protocol: Preparation of this compound

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Sodium formate (NaHCOO)

  • Degassed water

  • Inert atmosphere chamber (glove box or Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve chromium(II) chloride in a minimal amount of degassed water to create a concentrated solution.

  • In a separate flask, prepare a saturated solution of sodium formate in degassed water.

  • Slowly add the sodium formate solution to the chromium(II) chloride solution with continuous stirring.

  • A precipitate of this compound will form. The reaction is driven by the lower solubility of this compound compared to the other salts in the mixture.

  • Continue stirring for a designated period to ensure complete precipitation.

  • Isolate the this compound precipitate by filtration under an inert atmosphere.

  • Wash the precipitate with small portions of degassed water to remove any soluble impurities.

  • Dry the resulting solid under vacuum to obtain pure this compound.

Note: Chromous(II) salts are highly sensitive to air and can be readily oxidized to chromium(III) species. Therefore, all manipulations should be carried out under strictly anaerobic conditions.

Applications in Organic Synthesis

Based on the known reactivity of Cr(II) reagents, this compound is expected to be a potent reducing agent for various functional groups. The formate counter-ion may influence the reactivity and solubility of the chromium(II) species.

Dehalogenation of Organic Halides

Chromous salts are well-known for their ability to effect the dehalogenation of alkyl halides. This reaction is particularly efficient for vicinal dihalides, leading to the formation of alkenes. The reaction proceeds via a reductive elimination mechanism.

Hypothetical Reaction Scheme:

R-CH(X)-CH(X)-R' + 2 Cr(HCOO)₂ → R-CH=CH-R' + 2 Cr(HCOO)₂X

While specific quantitative data for this compound is scarce, the following table illustrates typical yields achieved with other Cr(II) reagents in similar transformations.

Substrate (Vicinal Dihalide)Product (Alkene)Cr(II) ReagentSolventYield (%)
1,2-dibromo-1,2-diphenylethaneStilbeneCr(OAc)₂DMF>95
meso-2,3-dibromobutanetrans-2-buteneCrSO₄H₂O/acetone~90
erythro-2,3-dibromobutanecis-2-buteneCrSO₄H₂O/acetone~90

This data is representative of Cr(II) reactivity and not specific to this compound.

Reduction of Alkynes

The reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. The stereochemical outcome of this reduction is of particular importance. While catalytic hydrogenation methods are common, chemical reducing agents offer alternative selectivity. Based on the mechanisms of other chromium(II) reductions, it is plausible that this compound could be employed for the stereoselective reduction of alkynes, potentially favoring the formation of cis-alkenes through a syn-addition of hydrogen atoms delivered from a proton source after the initial reduction.

Hypothetical Reaction Scheme:

R-C≡C-R' + 2 Cr(HCOO)₂ + 2 H⁺ → (Z)-R-CH=CH-R' + 2 Cr(III) species

Reduction of α,β-Unsaturated Ketones

The conjugate reduction (1,4-reduction) of α,β-unsaturated ketones to the corresponding saturated ketones is a valuable synthetic transformation. Chromous salts have been shown to effect such reductions. The reaction likely proceeds through a single-electron transfer mechanism, generating a radical anion intermediate which is then protonated.

Hypothetical Reaction Scheme:

R-CH=CH-C(=O)-R' + 2 Cr(HCOO)₂ + 2 H⁺ → R-CH₂-CH₂-C(=O)-R' + 2 Cr(III) species

Visualizing the Synthetic Logic

The following diagrams illustrate the logical flow of the preparation and a potential application of this compound.

PreparationWorkflow cluster_reactants Starting Materials cluster_process Process cluster_product Product CrCl2 Chromium(II) Chloride (CrCl₂) Dissolve Dissolve in Degassed Water CrCl2->Dissolve NaCHO2 Sodium Formate (NaHCOO) NaCHO2->Dissolve Mix Mix Solutions Dissolve->Mix Precipitate Precipitation Mix->Precipitate Isolate Isolate & Dry Precipitate->Isolate CrFormate This compound (Cr(HCOO)₂) Isolate->CrFormate

Caption: Workflow for the preparation of this compound.

DehalogenationPathway Start Vicinal Dihalide SET Single Electron Transfer (x2) Start->SET CrFormate This compound (Cr(HCOO)₂) CrFormate->SET Intermediate Intermediate (Radical Anion/Organochromium) SET->Intermediate Elimination Reductive Elimination Intermediate->Elimination Product Alkene Elimination->Product CrProduct Cr(III) Species Elimination->CrProduct

Caption: Proposed pathway for vicinal dihalide reduction.

This compound holds significant potential as a reducing agent in organic synthesis, analogous to other chromium(II) reagents. Its utility in dehalogenation, alkyne reduction, and the reduction of conjugated systems is anticipated. However, a notable lack of specific studies detailing the use of this compound in the current literature necessitates further research to fully elucidate its reaction scope, optimize protocols, and gather quantitative performance data. The protocols and data presented here are based on the general reactivity of Cr(II) species and should be adapted and validated for specific applications with this compound.

Application Notes and Protocols: Chromium Formate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromium formates are compounds that have garnered interest in various fields of materials science due to their role as precursors and catalysts. While information on the applications of chromous formate (Chromium(II) formate) in materials science is limited in publicly accessible literature, the more stable chromic formate (Chromium(III) formate) is more widely referenced.[1][2][3][4] This document focuses on the applications of chromium(III) formate, providing detailed protocols and data relevant to its use in the synthesis of advanced materials. The methodologies described herein are based on established synthesis techniques for chromium-based nanomaterials, with chromium(III) formate presented as a viable precursor.[5][6][7]

These notes are intended for researchers and professionals in materials science and drug development, offering a foundational understanding and practical guidance for the utilization of chromium formate in the laboratory.

Application: Precursor for the Synthesis of Chromium Oxide Nanoparticles

Chromium(III) formate serves as an effective precursor for the synthesis of chromium oxide (Cr₂O₃) nanoparticles.[5][6][8] These nanoparticles are of significant interest due to their catalytic, magnetic, and optical properties. The formate anions can be thermally decomposed, yielding reactive chromium species that subsequently oxidize to form the desired chromium oxide nanoparticles.

Quantitative Data Summary

The following tables summarize the typical properties of the chromium formate precursor and the resulting chromium oxide nanoparticles synthesized via a precipitation method.

Table 1: Properties of Chromium(III) Formate Precursor

PropertyValueReference
Molecular FormulaCr(HCOO)₃[2]
Molecular Weight187.14 g/mol [2]
AppearanceGreen powder[2]
Water Solubility1000 g/L at 20°C[4]

Table 2: Typical Properties of Chromium Oxide (Cr₂O₃) Nanoparticles

PropertyValueReference
Crystal StructureRhombohedral[7]
Crystallite Size~16 nm[7]
MorphologyQuasi-spherical[7]
Band Gap2.9 eV[7]
Specific Surface Area16.6 m²/g[7]
Experimental Protocol: Synthesis of Cr₂O₃ Nanoparticles via Precipitation

This protocol details the synthesis of chromium oxide nanoparticles using chromium(III) formate as the precursor.

Materials:

  • Chromium(III) formate (Cr(HCOO)₃)

  • Ammonium hydroxide (NH₄OH, 25% solution)

  • Deionized water

  • Ethanol

  • Beakers

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Drying oven

  • Furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 1.87 g of chromium(III) formate in 100 mL of deionized water in a 250 mL beaker. Stir the solution at room temperature until the solid is completely dissolved.

  • Precipitation: While stirring vigorously, add ammonium hydroxide solution dropwise to the chromium formate solution. Continue adding the precipitating agent until the pH of the solution reaches 10. A greenish precipitate of chromium hydroxide will form.

  • Aging: Age the suspension at 60°C for 2 hours with continuous stirring to ensure complete precipitation and uniform particle size.

  • Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts. Centrifuge the suspension at 4000 rpm for 10 minutes between each wash.

  • Drying: After the final wash, dry the precipitate in an oven at 80°C for 12 hours to obtain a fine powder of chromium hydroxide.

  • Calcination: Calcine the dried powder in a furnace at 500°C for 3 hours in air. The heating rate should be maintained at 5°C/min. This step converts the chromium hydroxide to chromium oxide (Cr₂O₃).

  • Characterization: The final product, Cr₂O₃ nanoparticles, can be characterized using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and UV-Vis Spectroscopy.

Visualization of Experimental Workflow

experimental_workflow cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Purification cluster_3 Final Product Formation start Start dissolve Dissolve Chromium(III) Formate in Deionized Water start->dissolve add_nh4oh Add NH4OH (aq) (pH 10) dissolve->add_nh4oh age Age at 60°C for 2 hours add_nh4oh->age wash_water Wash with Deionized Water age->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry at 80°C for 12 hours wash_etoh->dry calcine Calcine at 500°C for 3 hours dry->calcine characterize Characterize (XRD, SEM, etc.) calcine->characterize end End characterize->end polymerization_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs catalyst Chromium(III) Formate reactor Slurry Reactor (80°C, 10 bar) catalyst->reactor cocatalyst MAO cocatalyst->reactor monomer Ethylene monomer->reactor solvent Toluene solvent->reactor polymer Polyethylene reactor->polymer activity Catalytic Activity polymer->activity

References

Application Notes and Protocols: Chromous Formate Catalyst Preparation and Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and activation of chromous formate, a potentially valuable catalyst in various organic transformations. The procedures outlined are based on established methods for the synthesis of related chromium(II) carboxylates and general principles of chromium catalyst activation.

Introduction

Chromium(II), or chromous, compounds are potent reducing agents and versatile catalysts in organic synthesis. This compound, in particular, holds promise as a catalyst due to the unique electronic properties of the formate ligand and its potential to participate in catalytic cycles involving hydride transfer and C-O bond cleavage. This document details the preparation of this compound and discusses potential activation strategies to unlock its catalytic activity.

Data Presentation

Table 1: Summary of Reagents for this compound Preparation
ReagentFormulaMolar Mass ( g/mol )RoleKey Considerations
Potassium DichromateK₂Cr₂O₇294.18Chromium(VI) sourceStrong oxidizer; handle with care.
Hydrochloric AcidHCl36.46Acidic medium for reductionConcentrated acid is corrosive.
ZincZn65.38Reducing agentGranulated or mossy zinc is preferred.
Sodium FormateNaCHO₂68.01Formate sourceEnsure it is dry before use.
Deoxygenated WaterH₂O18.02SolventMust be thoroughly purged with inert gas.
EthanolC₂H₅OH46.07Washing solventAnhydrous and deoxygenated.
Diethyl Ether(C₂H₅)₂O74.12Washing solventAnhydrous and deoxygenated.
Table 2: Typical Activation Parameters for Chromium-Based Catalysts
Activation MethodTemperature Range (°C)AtmosphereDurationTypical ApplicationReference
Thermal Activation600 - 900Dry Air or Inert Gas1 - 20 hoursPolymerization (Chromium Oxide Catalysts)[1]
Chemical Reduction30 - 1000InertVariableReduction of Cr(VI) catalysts[2]
In-situ ReductionAmbient - 120H₂ or other reducing agentsDuring reactionCO₂ Hydrogenation[3][4]

Experimental Protocols

Preparation of this compound Dihydrate (Cr₂(O₂CH)₄(H₂O)₂)

This protocol is adapted from the well-established synthesis of chromium(II) acetate and requires strict anaerobic conditions to prevent the rapid oxidation of the chromium(II) ion.[5][6][7]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated hydrochloric acid (HCl)

  • Granulated zinc (Zn)

  • Sodium formate (NaCHO₂)

  • Deoxygenated water

  • Deoxygenated ethanol

  • Deoxygenated diethyl ether

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Fritted glass filter

Procedure:

  • Preparation of Chromium(II) Chloride Solution:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve potassium dichromate in deoxygenated water.

    • Under a positive pressure of inert gas, slowly add concentrated hydrochloric acid. The solution will turn from orange to green as Cr(VI) is reduced to Cr(III).

    • Add granulated zinc to the green solution. The flask should be equipped with a bubbler to vent the hydrogen gas produced. The solution will turn blue upon the formation of Cr(II) chloride. This reduction can take several hours and may require gentle heating.

  • Precipitation of this compound:

    • Prepare a saturated solution of sodium formate in deoxygenated water in a separate Schlenk flask.

    • Once the reduction to Cr(II) is complete (indicated by a stable sky-blue color), filter the blue solution through a cannula into the sodium formate solution under a positive pressure of inert gas.

    • A bright red precipitate of this compound dihydrate should form immediately.

  • Isolation and Washing:

    • Allow the precipitate to settle, then carefully remove the supernatant via a cannula.

    • Wash the red precipitate sequentially with deoxygenated water, deoxygenated ethanol, and finally deoxygenated diethyl ether. Perform each wash by adding the solvent, stirring the slurry, allowing it to settle, and removing the supernatant.

    • After the final wash, dry the solid under a stream of inert gas or under vacuum.

  • Storage:

    • Store the resulting bright red powder of this compound dihydrate under a dry, inert atmosphere. The compound is highly sensitive to air and moisture.

Activation of this compound Catalyst

The activation of this compound will likely depend on the specific application. Unlike chromium oxide catalysts, high-temperature calcination is not suitable as it would lead to decomposition. Milder activation methods are required.

Method 1: Thermal Activation under Inert Atmosphere (for solid-state applications)

  • Place the prepared this compound in a quartz tube furnace.

  • Purge the tube thoroughly with a dry, inert gas (e.g., Argon).

  • Heat the sample to a moderate temperature (e.g., 100-200 °C) under a constant flow of the inert gas for a defined period (e.g., 1-4 hours). This step aims to remove coordinated water and potentially create vacant coordination sites.

  • Cool the catalyst to the desired reaction temperature under the inert atmosphere before introducing the reactants.

Method 2: In-situ Chemical Activation (for solution-phase reactions)

This method is particularly relevant for reactions like hydrogenation where a reducing environment is present.

  • In a reaction vessel under an inert atmosphere, suspend the this compound in an appropriate anhydrous solvent.

  • Introduce a reducing agent relevant to the reaction. For example, for hydrogenation reactions, the introduction of H₂ gas may serve to activate the catalyst by forming chromium hydride species.[3]

  • Alternatively, for other reductions, a stoichiometric or catalytic amount of a chemical reductant (e.g., a borohydride or an organoaluminum reagent) could be added to generate the active catalytic species in situ.[8]

  • Allow the catalyst to stir in the presence of the activating agent for a short period before adding the substrate.

Visualizations

Diagram 1: Logical Workflow for this compound Preparation

G cluster_prep Preparation of Cr(II) Chloride Solution cluster_precip Precipitation cluster_iso Isolation & Purification K2Cr2O7 K₂Cr₂O₇ in H₂O CrIII_sol Green Cr(III) Solution K2Cr2O7->CrIII_sol  + HCl HCl Conc. HCl CrII_sol Blue Cr(II) Solution CrIII_sol->CrII_sol  + Zn Zn Zinc Precipitate Red Precipitate (this compound) CrII_sol->Precipitate  + NaCHO₂ soln. Na_formate Sodium Formate Solution Wash_H2O Wash with H₂O Precipitate->Wash_H2O Wash_EtOH Wash with Ethanol Wash_H2O->Wash_EtOH Wash_Et2O Wash with Ether Wash_EtOH->Wash_Et2O Dry Dry under Inert Gas Wash_Et2O->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Potential Activation Pathways for this compound Catalyst

G cluster_start Starting Material cluster_activation Activation Methods cluster_active Active Catalytic Species Cr2_formate Cr₂(O₂CH)₄(H₂O)₂ Thermal_Activation Thermal Activation (Heat under Inert Gas) Cr2_formate->Thermal_Activation Chemical_Activation In-situ Chemical Activation (Reducing Agent) Cr2_formate->Chemical_Activation Active_Thermal Anhydrous/Coordinatively Unsaturated Cr(II) Species Thermal_Activation->Active_Thermal Active_Chemical Reduced Cr Species (e.g., Cr-Hydride) Chemical_Activation->Active_Chemical

Caption: Potential activation pathways for the this compound catalyst.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the synthesis and activation of this compound catalysts. Researchers are reminded of the extreme air sensitivity of chromium(II) compounds and the necessity of maintaining a strictly inert atmosphere throughout all procedures. The activation of the catalyst is a critical step that may require optimization depending on the specific chemical transformation being investigated. The information and protocols presented are intended to serve as a foundational resource for exploring the catalytic potential of this compound in various fields of chemical research and development.

References

Application Notes and Protocols for Reactions Involving Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous formate, Cr(HCOO)₂, is a chromium(II) salt that serves as a potent reducing agent in chemical synthesis. The utility of this compound lies in the facility of the Cr(II) ion to undergo oxidation to the more stable Cr(III) state. This property makes it a valuable reagent for specific reductions in organic synthesis. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting. Due to its sensitivity to air, all manipulations involving this compound must be carried out under an inert atmosphere.

Data Presentation

Table 1: Materials and Equipment for the Synthesis of this compound
CategoryItemSpecifications/Notes
Reagents Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
Zinc powder or granulesHigh purity
Formic acid (HCOOH)Reagent grade
Hydrochloric acid (HCl)Concentrated
Deionized waterDegassed
AcetoneAnhydrous, degassed
Diethyl etherAnhydrous, degassed
Gases Nitrogen or ArgonHigh purity, for inert atmosphere
Equipment Schlenk flask or three-necked round-bottom flaskWith appropriate sidearms
Gas bubblerTo monitor inert gas flow
Magnetic stirrer and stir bar
Heating mantle or oil bathFor temperature control
Schlenk filter funnel or cannula setupFor filtration under inert atmosphere
Vacuum pumpFor drying
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Table 2: Typical Reaction Parameters for the Reduction of an Organic Substrate with this compound
ParameterValue/RangeNotes
Temperature 25-80 °CReaction dependent
Reaction Time 1-24 hoursMonitored by TLC or other analytical methods
Solvent Degassed water, DMF, or other suitable organic solventSolvent choice depends on substrate solubility
Stoichiometry 1.5 - 3 equivalents of this compound per equivalent of substrateExcess reducing agent is typically used
Atmosphere Inert (Nitrogen or Argon)Strictly maintained throughout the reaction

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from the synthesis of the analogous chromous acetate and involves the in-situ reduction of a chromium(III) salt.

1. Preparation of the Reaction Setup:

  • Assemble a Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a reflux condenser.

  • Ensure all glassware is thoroughly dried and purged with an inert gas (nitrogen or argon).

2. Reaction Mixture:

  • In the reaction flask, dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in degassed deionized water.

  • Acidify the solution with a small amount of concentrated hydrochloric acid to prevent the formation of chromium hydroxides.

  • Add zinc powder or granules to the solution. An excess of zinc is used to ensure complete reduction.

3. Reduction of Cr(III) to Cr(II):

  • Stir the mixture vigorously under a continuous flow of inert gas.

  • The color of the solution will change from green (Cr(III)) to a characteristic sky blue, indicating the formation of the aqueous Cr(II) ion. This process may take 1-2 hours.

4. Formation and Precipitation of this compound:

  • Once the solution is a stable blue color, add a stoichiometric amount of degassed formic acid or a solution of sodium formate.

  • Upon addition of the formate source, a reddish-brown precipitate of this compound will form.

  • Continue stirring for another 30 minutes to ensure complete precipitation.

5. Isolation and Purification:

  • Isolate the precipitate by filtration under an inert atmosphere using a Schlenk filter funnel or a cannula.

  • Wash the solid sequentially with degassed deionized water, degassed acetone, and finally, anhydrous diethyl ether to facilitate drying.

  • Dry the product under vacuum. The resulting this compound should be a reddish-brown powder.

6. Storage:

  • Store the prepared this compound in a tightly sealed container under a positive pressure of inert gas, away from air and moisture.

Protocol 2: General Procedure for the Reduction of an Organic Substrate

1. Reaction Setup:

  • In a Schlenk flask under an inert atmosphere, add the organic substrate to be reduced.

  • Dissolve the substrate in a suitable degassed solvent (e.g., water, DMF).

2. Addition of this compound:

  • Add solid this compound to the reaction mixture in portions with vigorous stirring. An excess of the reducing agent is typically used.

3. Reaction:

  • Stir the reaction mixture at the appropriate temperature (room temperature to elevated temperatures, depending on the substrate).

  • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

  • Upon completion of the reaction, quench the excess this compound by carefully exposing the reaction mixture to air (in a fume hood). The color will change from the reddish-brown of the Cr(II) suspension to the green of Cr(III).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude product by standard techniques such as column chromatography, recrystallization, or distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of this compound cluster_reaction General Reduction Reaction A Assemble and purge Schlenk flask B Dissolve CrCl3·6H2O in degassed water A->B C Add Zn powder and HCl B->C D Stir under inert gas until solution is blue (Cr(II)) C->D E Add degassed formic acid D->E F Precipitate this compound E->F G Filter and wash under inert atmosphere F->G H Dry under vacuum G->H J Add prepared this compound H->J Use freshly prepared reagent I Dissolve organic substrate in degassed solvent I->J K Stir under inert atmosphere and monitor reaction J->K L Quench reaction with air K->L M Extract and isolate product L->M N Purify product M->N

Caption: Experimental workflow for the preparation and use of this compound.

reaction_pathway CrCl3 Cr(III)Cl3 (Green solution) Cr2_aq Cr(II)aq (Blue solution) CrCl3->Cr2_aq + Zn, H+ Zn Zn(0) Cr_formate Cr(HCOO)2 (Red-brown precipitate) Cr2_aq->Cr_formate + HCOOH HCOOH HCOOH Cr3_final Cr(III) species Cr_formate->Cr3_final + Substrate Substrate Organic Substrate (Oxidized form) Product Reduced Product Substrate->Product Reduction

Caption: Logical relationship in the synthesis and application of this compound.

Application Notes and Protocols for the Characterization of Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the physical and chemical characterization of chromous formate, Cr(HCOO)₂. The detailed protocols and data interpretation guidelines are intended to assist in quality control, stability testing, and formulation development.

X-ray Diffraction (XRD) for Crystal Structure and Phase Purity Analysis

X-ray diffraction is a fundamental technique for determining the crystal structure, identifying crystalline phases, and assessing the purity of this compound. By analyzing the diffraction pattern, one can obtain information about the lattice parameters and the arrangement of atoms within the crystal.

Quantitative Data Summary: Crystal Structure of a Hydrated this compound
ParameterValue[1]
Crystal SystemTetragonal[1]
Space GroupI41/acd[1]
a (Å)17.929(3)[1]
c (Å)25.198(3)[1]
Volume (ų)8100(4)[1]
Calculated Density (g/cm³)1.87[1]
Cr-Cr distance (Å)2.373(2)[1]

Note: This data is for a hydrated dimeric chromium(II) formate complex, Cr₂(O₂CH)₄(H₂O)₂. The anhydrous form may exhibit a different crystal structure.

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • Gently grind a small amount (10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 80°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis:

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the obtained diffraction pattern with a reference pattern from a crystallographic database (if available) to confirm the phase identity.

    • Use indexing software to determine the unit cell parameters from the peak positions.

    • Assess the presence of any additional peaks, which may indicate the presence of impurities or different crystalline phases.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation Grind Grind Sample Pack Pack Sample Holder Grind->Pack Instrument Set Instrument Parameters Pack->Instrument Acquire Acquire Diffraction Pattern Instrument->Acquire Identify Identify Peaks Acquire->Identify Compare Compare to Reference Identify->Compare Determine Determine Lattice Parameters Identify->Determine Assess Assess Purity Compare->Assess FTIR_Signaling_Pathway This compound This compound Formate Ligand Formate Ligand This compound->Formate Ligand Cr(II) Ion Cr(II) Ion This compound->Cr(II) Ion Vibrational Modes Vibrational Modes Formate Ligand->Vibrational Modes O-C-O stretch C-H stretch O-C-O bend FTIR Spectrum FTIR Spectrum Vibrational Modes->FTIR Spectrum Absorption Bands TGA_DSC_Workflow Start Start Weigh Weigh Sample Start->Weigh Load Load into TGA/DSC Weigh->Load Setup Set Instrument Parameters Load->Setup Run Run Analysis Setup->Run Analyze Analyze TGA and DSC Curves Run->Analyze End End Analyze->End SEM_Logic cluster_sample Sample Preparation cluster_imaging SEM Imaging cluster_analysis Image Analysis Mount Mount on Stub Coat Sputter Coat (if needed) Mount->Coat Insert Insert into SEM Coat->Insert Image Acquire Images Insert->Image Morphology Analyze Morphology Image->Morphology Size Determine Particle Size Morphology->Size Shape Observe Crystal Shape Morphology->Shape

References

Application Notes and Protocols: The Role of Formate in Chrome Tanning of Leather

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chrome tanning is the most widely used method for leather production, accounting for approximately 80% of all tanned leather globally.[1][2] The process utilizes chromium(III) salts, most commonly basic chromium sulfate (BCS), to cross-link the collagen fibers within animal hides and skins. This cross-linking action imparts stability, high hydrothermal resistance, softness, and durability to the final leather product.[1] While the term "chromous formate" (implying chromium(II)) might be used colloquially, the industry standard involves chromium(III) salts in conjunction with formate-containing compounds, typically sodium formate. Sodium formate plays a critical role as an auxiliary chemical, acting as a buffering and masking agent to enhance the efficiency and quality of the chrome tanning process.[3][4]

These application notes provide detailed protocols and technical data on the use of sodium formate in chrome tanning processes for researchers and leather technology professionals.

Mechanism of Action: The Role of Formate

In a typical chrome tanning process, the pH of the hide is first lowered (pickling) to allow for the penetration of the chromium(III) complexes into the collagen matrix.[2] Subsequently, the pH is gradually raised (basification) to promote the reaction between chromium and the carboxyl groups of the collagen, leading to the formation of stable cross-links.[2]

Sodium formate is introduced as a "masking agent." The formate ions (HCOO⁻) temporarily form complexes with the chromium(III) ions.[3] This "masks" the chromium, reducing its initial reactivity with the collagen fibers on the surface of the hide. This controlled reactivity allows for a deeper and more uniform penetration of the chromium complexes throughout the entire cross-section of the hide before the pH is raised for fixation.[3] The affinity of formate for chromium(III) is weaker than that of collagen's carboxyl groups, ensuring that the formate is eventually displaced, allowing the chrome-collagen cross-links to form.[5]

Additionally, sodium formate acts as a buffering agent, helping to maintain a stable pH during the tanning process, which is crucial for achieving consistent and high-quality leather.[3][4]

Experimental Protocols

The following protocols are derived from established pickle-free chrome tanning methodologies that incorporate sodium formate. These methods aim to reduce the total dissolved solids (TDS) in tannery effluents by eliminating the pickling step.

Protocol 1: Chrome Tanning of Goatskins

This protocol is adapted from a patented pickle-free tanning process and is suitable for 10 kg of delimed goatskins.[6]

Materials:

  • Delimed Goatskins (10 kg)

  • Formic Acid

  • Basic Chromium Sulfate (BCS)

  • Sodium Formate

  • Water

  • Tanning Drum

Procedure:

  • Acidification: Place the 10 kg of delimed goatskins into a tanning drum. Add 30 g of formic acid dissolved in 300 mL of water. Agitate the drum for 20 minutes to achieve a uniform pH of 5.5 throughout the skins.

  • Tanning: Add a mixture of 420 g of basic chromium sulfate and 60 g of sodium formate to the drum. Agitate for 2 hours. After this period, check a cross-section of a skin to ensure complete penetration of the chromium (indicated by a uniform blue color).

  • Basification: Prepare a solution of 80 g of sodium formate dissolved in 4 L of water. Add this solution to the drum in 16 equal installments over a period of 80 minutes while maintaining continuous agitation. This will gradually raise the pH to approximately 4.2.

  • Washing and Piling: Once the final pH is reached, wash the chrome-tanned leathers in plain water. Unload the leathers from the drum and pile them for aging.

Protocol 2: Chrome Tanning of Cow Sides

This protocol is designed for heavier hides and is suitable for 50 kg of delimed cow sides.[6]

Materials:

  • Delimed Cow Sides (50 kg)

  • Lactic Acid

  • Basic Chromium Sulfate (BCS)

  • Sodium Formate

  • Sodium Bicarbonate

  • Water

  • Tanning Drum

Procedure:

  • Acidification: Place the 50 kg of delimed cow sides into a tanning drum. Add 250 g of lactic acid dissolved in 2.5 L of water. Agitate the drum for 25 minutes to achieve a pH of 5.2.

  • Tanning: Add a mixture of 3.2 kg of basic chromium sulfate and 400 g of sodium formate to the drum. Agitate for 2.5 hours. Verify the complete penetration of chromium by checking a cross-section for a uniform blue color.

  • Basification: Prepare a solution of 400 g of sodium bicarbonate dissolved in 20 L of water. Add this solution to the drum in 10 equal installments over a period of 100 minutes with continuous agitation to bring the pH to 4.1.

  • Washing and Piling: Wash the tanned leathers in plain water, unload them from the drum, and pile them for further processing.

Data Presentation

The use of sodium formate influences several key parameters in the chrome tanning process, including chemical uptake and the physical properties of the resulting leather.

Table 1: Reagent Quantities for Pickle-Free Chrome-Formate Tanning

This table summarizes the chemical inputs for different types of hides based on the provided protocols. All percentages are based on the weight of the delimed hides or skins.

ReagentGoatskins (10 kg)[6]Sheep Skins (8 kg)[6]Cow Sides (50 kg)[6]
Acidification Agent 0.3% Formic Acid0.3% Acetic Acid0.5% Lactic Acid
Basic Chromium Sulfate 4.2%8.0%6.4%
Sodium Formate (Tanning) 0.6%0.8% (Sodium Acetate)0.8%
Basification Agent 0.8% Sodium Formate0.8% Sodium Formate0.8% Sodium Bicarbonate
Final pH 4.24.04.1
Table 2: Effect of Sodium Formate on Chromium Uptake

This table presents data on how the addition of sodium formate as a masking agent can influence the chromium (Cr) uptake ratio in the tanning process.

Tanning MethodChrome Offer (% Cr₂O₃)Sodium Formate Offer (%)Cr Uptake Ratio (%)[5]
Conventional with Formate5.0% BCS + 0.5% Na-Formate0.5%75%
MSA Pickling (No Formate)6.5% BCS0.0%80%

Note: The data suggests that while formate is crucial for penetration and uniformity, an excessive masking effect can slightly reduce the overall chromium exhaustion from the tanning liquor under certain conditions.[5] Optimizing the formate-to-chromium ratio is key to maximizing both leather quality and chromium uptake.

Visualizations

Workflow and Chemical Mechanism Diagrams

The following diagrams illustrate the logical flow of the chrome-formate tanning process and the underlying chemical interactions.

G Figure 1: Experimental Workflow for Chrome-Formate Tanning cluster_prep Hide Preparation cluster_tanning Tanning Process cluster_post Post-Tanning RawHide Raw Hide/Skin Deliming Deliming RawHide->Deliming Acidification Acidification (pH ~5.2-5.5) Deliming->Acidification Tanning Tanning with BCS + Sodium Formate Acidification->Tanning Basification Basification (pH ~4.0-4.2) Tanning->Basification Washing Washing Basification->Washing Piling Piling / Aging Washing->Piling WetBlue Wet-Blue Leather Piling->WetBlue

Caption: Figure 1: Experimental Workflow for Chrome-Formate Tanning.

G Figure 2: Mechanism of Formate Masking in Chrome Tanning cluster_reactants Reactants in Tanning Liquor cluster_collagen Collagen Fiber Chromium Chromium(III) Complex [Cr(H₂O)₆]³⁺ MaskedCr Masked Chromium-Formate Complex Chromium->MaskedCr Masking Reaction Formate Sodium Formate (HCOO⁻) Formate->MaskedCr Collagen Collagen (-COOH groups) Crosslink Stable Chrome-Collagen Cross-link Collagen->Crosslink Cross-linking (Basification) MaskedCr->Collagen Penetration MaskedCr->Crosslink Formate Displacement

Caption: Figure 2: Mechanism of Formate Masking in Chrome Tanning.

References

Troubleshooting & Optimization

troubleshooting low yield in chromous formate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of chromous formate, Cr(HCOO)₂.

Troubleshooting Guide

Low yields in this compound synthesis are a common issue, primarily due to the high sensitivity of chromium(II) compounds to oxidation. This guide addresses specific problems you may encounter during the experimental process.

Problem 1: The reaction solution does not turn from green to a distinct blue color.

Possible Cause Suggested Solution
Incomplete Reduction of Cr(III) to Cr(II) - Ensure sufficient reducing agent: Use a molar excess of a strong reducing agent like zinc powder or an amalgam. - Activate the reducing agent: Briefly wash the zinc powder with dilute HCl to remove any passivating oxide layer. - Increase reaction time: Allow more time for the reduction to complete, monitoring the color change.
Purity of Starting Materials - Use high-purity chromium(III) chloride: Impurities can interfere with the reduction process. - Check the quality of the reducing agent: Ensure the zinc or other reducing agent is not excessively oxidized.

Problem 2: The solution turns blue, but the final product is green or brown, not the expected reddish precipitate.

Possible Cause Suggested Solution
Air Oxidation of Cr(II) - Maintain a strict inert atmosphere: Use Schlenk line techniques or a glovebox to handle all reagents and the reaction mixture under nitrogen or argon.[1][2] - Degas all solvents: Purge solvents with an inert gas before use to remove dissolved oxygen. - Use an airtight filtration setup: Filter the product under a positive pressure of inert gas.
Oxidation during Workup - Wash the product with deoxygenated solvents: Ensure all washing solvents (e.g., water, ethanol, ether) have been thoroughly degassed. - Dry the product under vacuum or a stream of inert gas: Avoid drying the product in the open air.

Problem 3: Very low or no precipitation of the product occurs after adding sodium formate.

Possible Cause Suggested Solution
Insufficient Concentration of Reactants - Use a saturated solution of sodium formate: This will maximize the precipitation of the this compound salt. - Cool the reaction mixture: Lowering the temperature after adding the formate solution can decrease the solubility of the product and promote precipitation.
pH of the solution - Adjust the pH if necessary: While the initial reduction is in an acidic medium, the precipitation may be pH-sensitive. The addition of the sodium formate solution will raise the pH.

Frequently Asked Questions (FAQs)

Q1: What is the visual indicator of a successful reduction of Chromium(III) to Chromium(II)?

A successful reduction is indicated by a distinct color change in the reaction solution from the green of hexaaquachromium(III) chloride, [Cr(H₂O)₆]Cl₃, to the bright blue of the corresponding chromium(II) species.[3]

Q2: Why is an inert atmosphere so critical for this synthesis?

Chromium(II) is a powerful reducing agent and is readily oxidized by atmospheric oxygen to the more stable chromium(III) state.[4][5] This oxidation is a primary cause of low yields and product impurity. Therefore, maintaining an oxygen-free environment throughout the synthesis, isolation, and drying steps is paramount.[1][2]

Q3: Can I use a different reducing agent instead of zinc?

While zinc is commonly used, other reducing agents capable of reducing Cr(III) to Cr(II) can be employed. The choice of reducing agent should be based on its reduction potential and compatibility with the reaction conditions.

Q4: How should I properly store the final this compound product?

This compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator filled with nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Factors Affecting the Yield of this compound

ParameterEffect on YieldRationale
Presence of Oxygen DecreasesCr(II) is readily oxidized to Cr(III) by oxygen, leading to the formation of impurities and a lower yield of the desired product.
Purity of Reagents Increases with higher purityImpurities in the chromium source or reducing agent can lead to side reactions and incomplete conversion.
Reaction Temperature Can decrease at high temperaturesWhile heating can accelerate the initial reduction, prolonged exposure to high temperatures may promote decomposition of the formate product.
Efficiency of Mixing IncreasesGood agitation ensures efficient contact between the chromium salt and the reducing agent, leading to a more complete and faster reduction.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the synthesis of chromium(II) acetate and should be performed under a strict inert atmosphere.[4][5]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder (activated)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium formate (HCOONa)

  • Deoxygenated water

  • Deoxygenated ethanol

  • Deoxygenated diethyl ether

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of the Cr(II) Solution:

    • In a Schlenk flask, combine chromium(III) chloride hexahydrate and a molar excess of activated zinc powder.

    • Evacuate and backfill the flask with inert gas three times.

    • Under a positive pressure of inert gas, add a minimal amount of deoxygenated water to dissolve the chromium salt, followed by the slow addition of concentrated HCl. The solution will turn from green to blue as the reduction proceeds. This process may be exothermic and should be cooled in an ice bath if necessary.

  • Precipitation of this compound:

    • In a separate Schlenk flask, prepare a saturated solution of sodium formate in deoxygenated water.

    • Once the reduction to Cr(II) is complete (indicated by a stable blue color), transfer the blue solution via a cannula to the sodium formate solution under a positive flow of inert gas. A reddish precipitate of this compound should form immediately.

  • Isolation and Drying:

    • Allow the mixture to stir for a short period to ensure complete precipitation.

    • Isolate the precipitate by filtration under an inert atmosphere using a Schlenk filter or a filter cannula.

    • Wash the solid sequentially with deoxygenated water, deoxygenated ethanol, and deoxygenated diethyl ether to remove soluble impurities and aid in drying.

    • Dry the final product under a high vacuum to remove all traces of solvent.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Preparation of Cr(II) Solution B Combine CrCl3·6H2O and Zinc Powder in a Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Deoxygenated H2O and Conc. HCl C->D E Solution turns Green to Blue D->E H Cannula Transfer Blue Cr(II) Solution to Formate Solution E->H F 2. Precipitation of Product G Prepare Saturated Sodium Formate Solution (Deoxygenated) F->G G->H I Reddish Precipitate of This compound Forms H->I K Inert Atmosphere Filtration I->K J 3. Isolation and Drying J->K L Wash with Deoxygenated H2O, Ethanol, and Ether K->L M Dry Under High Vacuum L->M N Final Product: This compound M->N

Caption: A flowchart of the this compound synthesis protocol.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound incomplete_reduction Problem: Incomplete Reduction (Solution not blue) start->incomplete_reduction oxidation Problem: Oxidation of Cr(II) (Product is green/brown) start->oxidation precipitation_issue Problem: Poor Precipitation start->precipitation_issue cause_reducing_agent Cause: Insufficient or Inactive Reducing Agent incomplete_reduction->cause_reducing_agent cause_air_leak Cause: Air Leak in System or Oxygen in Solvents oxidation->cause_air_leak cause_concentration Cause: Reactant Concentrations Too Low precipitation_issue->cause_concentration solution_reducing_agent Solution: Use Excess, Activated Reducing Agent cause_reducing_agent->solution_reducing_agent solution_inert_atmosphere Solution: Improve Inert Atmosphere Technique, Degas Solvents cause_air_leak->solution_inert_atmosphere solution_concentration Solution: Use Saturated Formate Solution, Cool Mixture cause_concentration->solution_concentration

Caption: A troubleshooting guide for low this compound yield.

References

common side reactions in the preparation of chromous formate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of chromous formate.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the preparation of this compound and how to address them:

Q1: My final product is green or a dull red instead of the expected bright red. What went wrong?

A1: A green or discolored product indicates the presence of chromic (Cr(III)) formate, which is a common side product. The most likely cause is the oxidation of the desired chromous (Cr(II)) formate.[1] To prevent this, ensure that the entire synthesis and product handling are performed under a strictly inert atmosphere, such as nitrogen or argon.[2] Even small amounts of air can lead to rapid oxidation.[1][3]

Q2: During the reduction of the chromium salt, the solution color is not the expected bright blue. What should I do?

A2: The reduction of higher oxidation states of chromium to Cr(II) is visually indicated by distinct color changes. Typically, the sequence is from an orange or red solution (Cr(VI)) to green (Cr(III)) and finally to a characteristic bright blue (Cr(II)).[1] If the solution does not turn blue, it suggests that the reduction is incomplete.

  • Troubleshooting Steps:

    • Ensure you have used a sufficient excess of the reducing agent (e.g., zinc metal).

    • Confirm that the acidic conditions are appropriate for the reduction.[1][4]

    • Allow for sufficient reaction time for the reduction to go to completion.

Q3: The yield of my this compound is very low. What are the potential causes?

A3: Low yield can be attributed to several factors:

  • Incomplete Precipitation: The precipitation of this compound may be incomplete if the concentration of the reactants is not optimal.

  • Oxidation: As mentioned, oxidation of the Cr(II) species will lead to the formation of the more soluble chromic formate, reducing the yield of the desired product.

  • Hydrolysis: Although less commonly reported as a major issue, hydrolysis of chromous salts can occur in aqueous solutions.

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of this compound can be assessed through a few methods:

  • Visual Inspection: The product should be a bright red powder.[3] Any green discoloration is a sign of Cr(III) contamination.

  • UV-Vis Spectroscopy: This technique can be used to monitor the reaction and detect the transition from Cr(II) to Cr(III).[2]

  • Magnetic Susceptibility: Chromous (Cr(II)) compounds have different magnetic properties (paramagnetic, though the dimeric acetate is diamagnetic) compared to chromic (Cr(III)) compounds (paramagnetic).[3]

Data Presentation

Table 1: Summary of Key Experimental Parameters and Their Influence on this compound Synthesis.

ParameterRecommended ConditionRationalePotential Issue if Deviated
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of Cr(II) to Cr(III).[1][2]Product will be contaminated with green chromic formate.
Reducing Agent Excess Zinc MetalEnsures complete reduction of Cr(VI) or Cr(III) to Cr(II).[1][4]Incomplete reduction, leading to a mixture of chromium oxidation states.
pH Acidic (during reduction), then adjusted for precipitation (pH 4-6)[2]Facilitates the reduction and subsequent precipitation.Poor reduction efficiency or incomplete precipitation.
Temperature Controlled, often cooled during precipitationCan influence crystal size and purity.May affect yield and product quality.
Solvents Degassed and deionized waterRemoves dissolved oxygen that can cause oxidation.[2]Introduction of an oxidizing agent.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the synthesis of chromous acetate and should be performed under a strict inert atmosphere.[1][3][4]

Materials:

  • Potassium Dichromate (K₂Cr₂O₇)

  • Zinc metal (mossy or granulated)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Formate (NaCHO₂)

  • Degassed, deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of the Cr(II) Solution:

    • In a flask equipped for inert atmosphere operation (e.g., a Schlenk flask), dissolve potassium dichromate in water.

    • Carefully add concentrated hydrochloric acid.

    • Introduce an excess of zinc metal to the solution. The solution will change color from orange to green and finally to a bright blue, indicating the formation of Cr(II). This process should be done under a continuous flow of inert gas.

  • Precipitation of this compound:

    • In a separate flask, prepare a saturated solution of sodium formate in degassed water.

    • Once the reduction to Cr(II) is complete (indicated by a stable blue color), transfer the blue Cr(II) solution to the sodium formate solution via a cannula under inert atmosphere.

    • A bright red precipitate of this compound should form immediately.

  • Isolation and Drying of the Product:

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Filter the product under an inert atmosphere using a Schlenk filter or a similar setup.

    • Wash the precipitate with degassed water, followed by ethanol, and finally diethyl ether to facilitate drying.

    • Dry the product under vacuum. The final product should be a fine, bright red powder.

Visualizations

ChromousFormateSynthesis Cr_VI Cr(VI) precursor (e.g., K₂Cr₂O₇) Cr_III Cr(III) intermediate (Green solution) Cr_VI->Cr_III Reduction (Zn, H⁺) Cr_II_sol Cr(II) solution (Blue solution) Cr_III->Cr_II_sol Further Reduction ChromousFormate This compound (Cr(HCOO)₂) Bright Red Precipitate Cr_II_sol->ChromousFormate + Formate ions ChromicFormate Chromic Formate (Cr(HCOO)₃) Green Contaminant Cr_II_sol->ChromicFormate Oxidation ChromousFormate->ChromicFormate Air Air (O₂)

Caption: Synthesis pathway of this compound and the primary oxidation side reaction.

References

Technical Support Center: Optimizing Chromium-Based Catalysis in Reactions Involving Formate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the catalytic activity in chromium-based systems where formate is a key component, either as a product or a reactant.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of chromium catalysts in reactions involving formate?

Chromium-based catalysts are notably used in the transfer hydrogenation of carbon dioxide (CO₂) to produce formate. In these systems, an inexpensive and environmentally benign hydrogen source like isopropanol is often employed. Low-valent chromium complexes, particularly those with bidentate phosphine ligands, have shown high efficiency.[1] Additionally, chromium-based catalysts can be involved in N-formylation reactions.[2]

Q2: What factors influence the efficiency of CO₂ to formate conversion using chromium catalysts?

Several factors are critical for optimizing the conversion of CO₂ to formate:

  • Catalyst Structure: The choice of ligands coordinated to the chromium center is crucial. For instance, bidentate phosphine ligands like bis(diphenylphosphino)propane (DPPP) have been shown to enhance catalytic activity.[1]

  • Reaction Conditions: Temperature, pressure, and solvent composition significantly impact the reaction outcome. For example, a Cr(0) complex with DPPP showed high turnover numbers (TON) at 130 °C in a THF:H₂O mixture.[1]

  • Base: The presence of a base, such as NaOH, is often required to trap the formic acid as formate and drive the reaction forward.[1]

  • Hydrogen Source: While H₂ gas can be used, transfer hydrogenation from sources like isopropanol is a common and practical approach.[1]

Q3: How does catalyst deactivation occur in chromium-based systems, and can it be prevented?

Catalyst deactivation is a common issue in catalytic cycles and can occur through several mechanisms:[3]

  • Aging: Changes in the catalyst's physical structure over time, such as sintering of metal particles or collapse of a porous support. This can be exacerbated by high temperatures.

  • Poisoning: Irreversible binding of substances (poisons) to the active sites of the catalyst. Sulfur compounds are common poisons in many catalytic systems. To mitigate this, ensure high purity of reactants and solvents.[3]

  • Fouling: Deposition of carbonaceous materials or other byproducts on the catalyst surface, blocking active sites and pores.[3]

Regeneration strategies may include high-temperature treatments or washing with specific solvents, depending on the nature of the deactivation.[4]

Q4: Can formate or formic acid be used as a reductant with chromium-based catalysts?

While less common than with other metals like palladium, formic acid can be used as a reducing agent in the presence of certain metal catalysts for reactions such as the reduction of Cr(VI).[5] In such systems, the catalyst facilitates the decomposition of formic acid to produce H₂, which then acts as the reductant.[5] The efficiency of this process is dependent on the catalyst support and reaction temperature.[5]

Troubleshooting Guides

Issue 1: Low Yield of Formate in CO₂ Hydrogenation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the chromium catalyst, especially if it's a low-valent complex, was prepared and handled under inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent oxidation.
Suboptimal Temperature Optimize the reaction temperature. For Cr(DPPP)(CO)₄, 130 °C was found to be effective.[1] Lower temperatures may lead to slow reaction rates, while excessively high temperatures could cause catalyst decomposition.
Incorrect Solvent System The solvent can play a crucial role. A mixture of THF and water has been shown to be effective.[1] Vary the ratio to find the optimal composition for your specific system.
Insufficient Base Ensure a sufficient amount of base (e.g., NaOH) is present to trap the formic acid as formate. The reaction may be equilibrium-limited without an effective trapping agent.
Poor Mass Transfer If using gaseous CO₂, ensure efficient stirring to maximize the gas-liquid interface and improve CO₂ dissolution in the reaction medium.
Issue 2: Poor Selectivity in Catalytic Reactions
Possible Cause Troubleshooting Step
Side Reactions Analyze the reaction mixture for byproducts to understand competing reaction pathways. Adjusting the temperature or pressure might suppress unwanted side reactions.
Ligand Dissociation If using a coordination complex, ligand dissociation can lead to less selective catalytic species. Consider using chelating ligands with stronger binding affinities.
Incorrect pH In aqueous or biphasic systems, the pH can significantly influence selectivity. For certain reactions, adjusting the pH can favor the desired product formation.[6]

Experimental Protocols & Methodologies

Protocol: Chromium-Catalyzed Transfer Hydrogenation of CO₂ to Formate

This protocol is based on the work by A. Kumar et al., which describes the use of a Cr(0) complex for the transfer hydrogenation of CO₂.[1]

Materials:

  • Cr(DPPP)(CO)₄ catalyst

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • High-pressure autoclave with magnetic stirring

  • CO₂ gas (high purity)

Procedure:

  • In a glovebox, add the Cr(DPPP)(CO)₄ catalyst, NaOH, and a stir bar to the autoclave vessel.

  • Add the solvent mixture of THF, isopropanol, and water in the desired ratio.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1 to 5 bar).[1]

  • Place the autoclave in a heating mantle on a magnetic stir plate.

  • Heat the reaction mixture to the target temperature (e.g., 130 °C) with vigorous stirring.[1]

  • Maintain the reaction for the specified duration (e.g., 24 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the remaining CO₂.

  • Open the autoclave and analyze the liquid phase for formate concentration using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

CO2_to_Formate_Pathway CO2 CO₂ Active_Cr_H Active Cr-Hydride Intermediate CO2->Active_Cr_H Insertion Isopropanol Isopropanol Cr_cat Cr(0) Catalyst Isopropanol->Cr_cat H Source Cr_cat->Active_Cr_H Acetone Acetone Cr_cat->Acetone Formate Formate Active_Cr_H->Formate Release

Caption: Proposed pathway for CO₂ transfer hydrogenation to formate.

Troubleshooting_Workflow Start Low Catalytic Activity Observed Check_Catalyst Verify Catalyst Integrity (e.g., oxidation state) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Pressure, Solvents) Start->Check_Conditions Check_Purity Analyze Reactant and Solvent Purity Start->Check_Purity Optimize_Params Systematically Optimize Parameters Check_Catalyst->Optimize_Params Check_Conditions->Optimize_Params Check_Purity->Optimize_Params Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Optimize_Params->Analyze_Byproducts If still low Success Activity Restored Optimize_Params->Success If successful Regenerate Attempt Catalyst Regeneration Analyze_Byproducts->Regenerate If poisoning/fouling suspected Regenerate->Success If successful

Caption: A logical workflow for troubleshooting low catalytic activity.

References

Technical Support Center: Purification of Crude Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude chromous formate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. They typically include unreacted starting materials such as Cr(VI) species, excess formic acid, and inorganic salts like sodium sulfate if prepared via a salt metathesis reaction.[1][2] Residual solvents and undesired hydrates or polymorphic forms of the product can also be present.[2]

Q2: Why is it critical to handle this compound under an inert atmosphere?

A2: Chromous (Cr(II)) compounds are highly susceptible to oxidation by atmospheric oxygen, which will convert them to the more stable chromic (Cr(III)) state. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent this oxidation and maintain the integrity of the this compound.[3][4]

Q3: My purified this compound is a green powder, but literature suggests it can be violet. What does this color difference indicate?

A3: The color of solid chromium formate can depend on its hydration state and crystalline structure (polymorphism).[2] For example, one modification is described as a green powder, while another, formed by boiling down a solution below 35°C, appears as violet scales.[2] The color difference may not necessarily indicate impurity, but rather a different physical form. Consistent control over crystallization conditions (temperature, solvent, cooling rate) is key to obtaining a specific polymorph.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques. Ion chromatography can be used to quantify formate ions and detect anionic impurities like sulfate.[5] It can also be adapted to determine the presence of Cr(VI) as an impurity.[6] Elemental analysis can confirm the chromium content and the overall empirical formula. For highly pure materials, cryometry may be employed to determine purity with high accuracy.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" during recrystallization instead of forming crystals. The cooling rate is too fast. The chosen solvent is too good a solvent even at low temperatures. The concentration of the solution is too high.Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8] Try a different solvent system. A mixture of solvents (e.g., a good solvent and a poor solvent) can sometimes promote crystallization.[9] Add a small amount of additional hot solvent to dilute the solution slightly before cooling.
Low yield after purification. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used to dissolve the crude product. Premature crystallization occurred during hot filtration, resulting in product loss.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[8][10] Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent the product from crystallizing out of solution prematurely.
Final product shows signs of oxidation (e.g., color change towards gray/green Cr(III) oxides). Inadequate inert atmosphere during filtration or drying. Use of solvents that were not properly de-gassed.Ensure a continuous positive pressure of inert gas is maintained throughout the process.[3][4] Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Dry the final product in a vacuum oven or a desiccator under an inert atmosphere.
Crystals do not form upon cooling. The solution is supersaturated but nucleation has not occurred. The solution is not concentrated enough.Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] Add a "seed crystal" of previously purified this compound to initiate crystallization.[10] If the solution is too dilute, carefully evaporate some of the solvent (under inert atmosphere) and attempt to cool again.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound by recrystallization under an inert atmosphere.

1. Preparation and Setup:

  • All glassware (e.g., Erlenmeyer flask, Büchner funnel) must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.[3]

  • Set up the apparatus for an inert atmosphere reaction, typically using a Schlenk line or a nitrogen-filled balloon with an exit needle for flushing.[4]

  • The chosen recrystallization solvent must be de-gassed prior to use by sparging with nitrogen or argon for at least 30 minutes. Water can be a suitable solvent for the related chromic formate.[9]

2. Dissolution:

  • Place the crude this compound in the flame-dried Erlenmeyer flask under a positive pressure of inert gas.

  • Add a minimal amount of the de-gassed, hot solvent to the flask while stirring until the solid is completely dissolved.[8] Keep the solution at or near boiling.

3. Cooling and Crystallization:

  • Remove the heat source and allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.

4. Isolation and Drying:

  • Set up a vacuum filtration apparatus (Büchner funnel and flask).[8] Purge the apparatus with inert gas.

  • Quickly filter the cold slurry to collect the crystals. Wash the crystals with a small amount of ice-cold, de-gassed solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum or in a desiccator backfilled with an inert gas to remove all residual solvent.

Illustrative Purification Data

The following table presents hypothetical data for a typical purification of crude this compound to illustrate the expected outcome.

Parameter Crude Product Purified Product Method of Analysis
Purity (Assay) 92.5%99.6%Elemental Analysis (Cr%)
Sulfate (SO₄²⁻) Content 1500 ppm< 50 ppmIon Chromatography[6]
Cr(VI) Content 500 ppm< 5 ppmIon Chromatography[6]
Yield -85%Gravimetric
Appearance Dark Red-Brown PowderBright Red Crystalline SolidVisual Inspection

Process Visualization

The following diagrams illustrate the logical workflow for the purification and troubleshooting of this compound.

PurificationWorkflow start Crude this compound dissolve Dissolve in Minimum Hot De-gassed Solvent start->dissolve Inert Atmosphere cool Slow Cooling to Room Temp Then Ice Bath dissolve->cool filter Inert Atmosphere Filtration cool->filter wash Wash with Cold De-gassed Solvent filter->wash dry Dry Under Vacuum (Inert Atmosphere) wash->dry final Pure this compound dry->final

Caption: General workflow for the recrystallization of crude this compound.

TroubleshootingLogic start Crystallization Failure? oiling_out Product Oiled Out? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No slow_cool Action: Cool Slower Use Different Solvent oiling_out->slow_cool Yes seed Action: Add Seed Crystal Scratch Flask no_crystals->seed Yes concentrate Action: Evaporate Some Solvent seed->concentrate If still no crystals

Caption: Decision tree for troubleshooting common crystallization issues.

References

stability issues of chromous formate solutions over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of chromous formate solutions.

Troubleshooting Guides

Issue 1: Solution Rapidly Turns from Blue to Green
  • Symptom: The freshly prepared, bright blue this compound solution quickly changes to a green color.

  • Cause: This color change is a visual indicator of the oxidation of the chromous ion (Cr(II)), which is blue, to the chromic ion (Cr(III)), which is green in aqueous solutions.[1][2] The primary oxidant is atmospheric oxygen.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all handling of the solid this compound and its solutions is performed under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line with high-purity argon or nitrogen).[3][4][5][6]

    • Degassed Solvents: Use solvents that have been thoroughly deoxygenated. This can be achieved by sparging with an inert gas for an extended period, or by using the freeze-pump-thaw technique.

    • Sealable Glassware: Utilize glassware with airtight seals, such as Sure/Seal™ bottles or flasks with well-greased ground glass joints or high-quality septa, to prevent oxygen ingress.[3][7]

    • Minimize Headspace: When storing solutions, minimize the headspace in the container to reduce the amount of trapped oxygen.

Issue 2: Precipitate Forms in the Solution Over Time
  • Symptom: A solid precipitate forms in the this compound solution upon standing, even under an inert atmosphere.

  • Cause: This can be due to several factors:

    • Hydrolysis: Reaction with residual water can lead to the formation of insoluble chromium hydroxides.

    • Contamination: Impurities in the starting materials or solvent can lead to the formation of insoluble salts.

    • pH Changes: The pH of the solution can affect the solubility of chromium species.

  • Troubleshooting Steps:

    • High-Purity Reagents: Use anhydrous grade this compound and high-purity, dry, deoxygenated solvents.

    • Control pH: If the experimental conditions allow, buffering the solution can help maintain the stability and solubility of the this compound.

    • Proper Cleaning of Glassware: Ensure all glassware is scrupulously cleaned and dried in an oven before use to remove any moisture or contaminants.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The primary cause of instability is the rapid oxidation of the chromous (Cr(II)) ion to the chromic (Cr(III)) ion by atmospheric oxygen.[2] Cr(II) is a powerful reducing agent and is highly susceptible to oxidation.

Q2: How can I visually assess the stability of my this compound solution?

A2: A fresh, stable this compound solution should have a distinct bright blue color. The appearance of a green tint indicates the presence of Cr(III) ions due to oxidation. A fully green solution signifies complete or near-complete oxidation.[1]

Q3: What are the best practices for preparing a stable this compound solution?

A3: To prepare a stable solution, it is crucial to work under strictly anaerobic and anhydrous conditions. This involves using an inert atmosphere glovebox or a Schlenk line, deoxygenated and dry solvents, and oven-dried glassware. All transfers should be performed using techniques that prevent exposure to air, such as via syringe or cannula.[3][6][7]

Q4: How should I store this compound solutions to maximize their shelf life?

A4: Store this compound solutions in airtight, sealed containers, such as amber glass bottles with Sure/Seal™ caps, under a positive pressure of an inert gas (argon or nitrogen). To further minimize degradation, store the solutions at low temperatures (refrigerated or frozen, if the solvent system allows) and in the dark.

Q5: How can I monitor the concentration of my this compound solution over time?

A5: You can monitor the concentration of Cr(II) using UV-Vis spectrophotometry. The chromous ion has a characteristic absorbance spectrum that can be used for quantification. A detailed experimental protocol for a stability study is provided below.

Quantitative Data on Solution Stability

ParameterConditionObservation
Appearance of fresh solution Anaerobic, aqueousBright Blue
Appearance after air exposure Aerobic, aqueousRapid change to Green
Oxidation Product Aqueous solutionHexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺ (green)

Experimental Protocols

Protocol for a Stability-Indicating Assay of this compound Solution via UV-Vis Spectrophotometry

This protocol outlines a method to monitor the stability of a this compound solution by quantifying the concentration of Cr(II) over time.

1. Materials and Equipment:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., water, ethanol)

  • Inert atmosphere glovebox or Schlenk line

  • UV-Vis spectrophotometer

  • Airtight quartz cuvettes

  • Gastight syringes and needles

  • Volumetric flasks and pipettes (oven-dried)

2. Procedure:

  • Preparation of Standard Solutions (under inert atmosphere):

    • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of this compound in the deoxygenated solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the blue Cr(II) species using the UV-Vis spectrophotometer. Use the deoxygenated solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Stability Study:

    • Prepare a fresh, accurately concentrated solution of this compound.

    • At time zero (t=0), take an aliquot of the solution using a gastight syringe and measure its absorbance.

    • Store the bulk solution under the desired storage conditions (e.g., at room temperature in the dark, refrigerated).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and measure their absorbance.

    • Use the calibration curve to determine the concentration of Cr(II) at each time point.

  • Data Analysis:

    • Plot the concentration of Cr(II) as a function of time to observe the degradation profile.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

degradation_pathway Cr_II This compound Solution (Cr(II) - Blue) Cr_III Chromic Formate Solution (Cr(III) - Green) Cr_II->Cr_III Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Cr_II experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_analysis Analysis cluster_stability Stability Study cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs gen_curve Generate Calibration Curve measure_abs->gen_curve calc_conc Calculate Concentration using Calibration Curve gen_curve->calc_conc prep_sample Prepare Test Sample store_sample Store under Test Conditions prep_sample->store_sample measure_sample Measure Sample Absorbance at Time Intervals store_sample->measure_sample measure_sample->calc_conc plot_data Plot Concentration vs. Time calc_conc->plot_data

References

unexpected color changes during chromous formate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromous Formate Reactions

This guide provides troubleshooting advice and frequently asked questions regarding unexpected color changes observed during chemical reactions involving this compound (Chromium(II) formate).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a pure Chromous(II) solution?

A pure aqueous solution of the Chromous ion, Cr(II), should be a distinct blue color.[1][2][3] The synthesis of related Cr(II) compounds, such as chromous acetate, clearly shows the formation of a blue solution just before the final product is precipitated.[2][3]

Q2: My reaction solution turned green. What does this indicate?

A green solution is characteristic of the Chromium(III) (Cr(III)) oxidation state.[1][4][5] If your solution was expected to be the blue of Cr(II), a green color strongly suggests that the chromous ions have been oxidized to chromic ions.[2][3] This is a very common issue, as Cr(II) is readily oxidized by atmospheric oxygen.[2][3]

Q3: During synthesis from a Cr(VI) precursor, I saw orange, green, and then blue. Is this normal?

Yes, this sequence of colors is the expected pathway when reducing a Chromium(VI) salt (typically orange) to Chromium(II).[2][3] The process involves:

  • Orange (Cr(VI)) is reduced to...

  • Green (Cr(III)) , which is then further reduced to...

  • Blue (Cr(II)) .

Q4: The final solid product, which should be red, has a gray-green tint. Why?

A gray-green color in the final product, such as the related chromous acetate which is typically a brick-red solid, indicates oxidation has occurred.[6] This happens when the Cr(II) compound is exposed to air, especially before it is completely dry.[2][6]

Q5: Can impurities cause unexpected colors?

While oxidation is the most common cause, residual starting materials or byproducts can affect the color. For instance, incomplete reduction might leave green Cr(III) ions in your blue Cr(II) solution, resulting in a blue-green appearance.[3] Similarly, unreacted orange Cr(VI) starting material could also alter the expected color.

Data Summary: Chromium Ion Colors

The observed color in a chromium solution is highly dependent on its oxidation state. This table summarizes the characteristic colors of chromium ions in aqueous solutions.

Oxidation StateIon ExampleCommon Color
Cr(VI)Dichromate (Cr₂O₇²⁻)Orange[5]
Cr(VI)Chromate (CrO₄²⁻)Yellow[4]
Cr(III)Hexaaquachromium(III) ([Cr(H₂O)₆]³⁺)Green / Violet[1][4][7]
Cr(II)Hexaaquachromium(II) ([Cr(H₂O)₆]²⁺)Blue[1]

Troubleshooting Unexpected Color Changes

Use this section to diagnose and resolve issues based on the colors you observe during your experiment.

Issue 1: Solution Remains Green, Fails to Turn Blue
  • Possible Cause: Incomplete reduction of Cr(III) to Cr(II). The reducing agent (e.g., zinc metal) may be insufficient or passivated.

  • Troubleshooting Steps:

    • Ensure the reducing agent is fresh and has an active surface.

    • Check that the acid concentration is sufficient, as the reduction is typically carried out in a strong acid.[2][3]

    • Allow for a longer reaction time, ensuring the mixture is adequately heated or stirred as per the protocol.[2]

Issue 2: Blue Solution Quickly Fades to Green
  • Possible Cause: Oxidation of Cr(II) to Cr(III) by atmospheric oxygen.

  • Troubleshooting Steps:

    • Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) over the reaction mixture.

    • Use degassed solvents and reagents to minimize dissolved oxygen. A common technique is to bubble an inert gas through the liquids before use.

    • Ensure all glassware is properly sealed from the atmosphere.

Issue 3: Final Solid Product is Not the Expected Color
  • Possible Cause: The isolated product was oxidized during filtration or drying.

  • Troubleshooting Steps:

    • Wash the filtered product with an oxygen-free solvent.[2]

    • Do not pull air through the filter cake for an extended period.[2]

    • Dry the product under a vacuum or in an inert atmosphere.

Visual Guides & Workflows

Synthesis Workflow for Chromous Carboxylates

This diagram illustrates the expected workflow and color changes during the synthesis of a chromous carboxylate (e.g., formate or acetate) via the reduction of a dichromate salt.

G cluster_0 Reduction Steps cluster_1 Precipitation & Isolation start Start: K₂Cr₂O₇ Solution step1 Add Zn/HCl (Reducing Agent) start->step1 Orange step2 Cr(III) Solution Formed step1->step2 Turns Green step3 Continued Reduction step2->step3 step4 Pure Cr(II) Solution step3->step4 Turns Blue precip Add Formate/ Acetate Solution step4->precip product Red Precipitate of This compound precip->product Immediate Precipitation filtr Filter & Dry (Under Inert Atm.) product->filtr final Final Product filtr->final

Caption: Expected color changes during this compound synthesis.

Troubleshooting Decision Tree

If you encounter an unexpected color, follow this logical diagram to identify the likely cause.

G start Observe Solution Color c1 Is the solution blue as expected? start->c1 p1 Proceed with next step c1->p1 Yes c2 What color is it? c1->c2 No r1 Cause: Oxidation to Cr(III) or Incomplete Reduction c2->r1 Green r2 Cause: Mixture of Cr(II) and Cr(III) c2->r2 Blue-Green r3 Cause: Unreacted Cr(VI) starting material c2->r3 Orange/Yellow r1_sol Action: Check inert atmosphere, verify reducing agent activity. r1->r1_sol r2_sol Action: Allow more time for reduction or check for leaks. r2->r2_sol r3_sol Action: Ensure stoichiometry of reducing agent is correct. r3->r3_sol

Caption: Decision tree for troubleshooting unexpected solution colors.

Oxidation Pathway of Chromous Ion

This diagram shows the simple oxidation process that is the most common source of unexpected color changes.

G cr2 Cr(II) cr3 Cr(III) cr2->cr3 Oxidation (e.g., by O₂)

Caption: Oxidation from Cr(II) to Cr(III) leads to a blue-to-green color change.

Experimental Protocol: General Synthesis of Chromous Carboxylates

This protocol is adapted from the synthesis of chromous acetate and is applicable for preparing this compound.[2][3] Extreme care must be taken to exclude air throughout the procedure.

  • Preparation:

    • Prepare a saturated aqueous solution of the desired carboxylate salt (e.g., sodium formate). Degas this solution by bubbling nitrogen or argon through it for at least 15-20 minutes.

    • Prepare all required glassware. Ensure you have a setup that allows for reactions to be carried out under a positive pressure of an inert gas.

  • Reduction of Chromium(VI) to Chromium(II):

    • In a flask, dissolve a Chromium(VI) salt (e.g., potassium dichromate) in water. The solution will be orange .

    • Add granulated zinc metal, followed by the slow addition of concentrated hydrochloric acid (HCl).

    • The solution will first turn green as Cr(VI) is reduced to Cr(III).

    • Continue heating and stirring the mixture. Over 15-20 minutes, the solution color will transition from green to a clear, bright blue , indicating the formation of Cr(II).

  • Precipitation and Isolation:

    • While the blue Cr(II) solution is still under a positive pressure of inert gas, use this pressure to transfer the solution via a cannula or delivery tube into the degassed carboxylate solution.

    • A deep red precipitate of the chromous carboxylate should form immediately.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Set up a filtration apparatus (e.g., a Büchner funnel). Filter the red solid quickly.

    • Wash the solid with small portions of ice-cold, deoxygenated water, followed by deoxygenated ethanol and finally ether to facilitate drying.

    • Crucially, do not pull air through the solid on the filter for an extended time.

    • Break the vacuum and immediately transfer the solid to a vacuum desiccator or an inert atmosphere glovebox to dry completely.

References

Technical Support Center: Reaction Kinetics of Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction kinetics of chromous formate.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color before I start my kinetic measurements. What is happening?

A1: The premature color change of your this compound solution, likely from a characteristic blue to green, is indicative of oxidation of Cr(II) to Cr(III). Chromous (Cr(II)) ions are highly susceptible to oxidation by atmospheric oxygen. To mitigate this, ensure all solvents are thoroughly deoxygenated, and prepare your solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing inconsistent reaction rates between different batches of this compound. How can I troubleshoot this?

A2: Inconsistent reaction rates often stem from variations in reactant purity or experimental conditions. We recommend the following checks:

  • Purity of this compound: Verify the purity of each batch using techniques like UV-Vis spectroscopy or titration. Impurities can act as inhibitors or catalysts.

  • Concentration Verification: Accurately determine the concentration of your stock solutions for each experiment.

  • Consistent Headspace: If working under an inert atmosphere, ensure the volume and composition of the headspace in your reaction vessel are consistent.

  • Temperature Control: Use a calibrated water bath or thermostat to maintain a constant and uniform temperature.

Q3: My reaction rate is significantly slower than expected based on literature values. What are the potential causes?

A3: A slower-than-expected reaction rate can be attributed to several factors:

  • Low Temperature: A small decrease in temperature can significantly impact the reaction rate. Verify your temperature control system.[1][2][3][4]

  • Incorrect pH: The pH of the reaction medium can influence the speciation and reactivity of the reactants. Ensure the pH is buffered and at the correct value.

  • Presence of Inhibitors: Even trace amounts of certain ions or organic molecules can inhibit the reaction. Review the composition of your reagents and solvents for potential inhibitors.

  • Low Reactant Concentration: Double-check your calculations and the concentrations of your reactant solutions.[5][6][7]

Troubleshooting Guides

Issue: Non-reproducible Kinetic Traces

If you are observing kinetic traces that are not reproducible between runs, consider the following potential issues and solutions.

Potential CauseTroubleshooting Steps
Inadequate Mixing Ensure rapid and consistent mixing of reactants. For fast reactions, consider using a stopped-flow apparatus.
Temperature Fluctuations Monitor the temperature of the reaction vessel throughout the experiment. Ensure the thermostat is functioning correctly.
Photoreactivity If the reactants are light-sensitive, conduct experiments in a dark room or use amber glassware.
Oxygen Contamination For oxygen-sensitive reactions, use Schlenk lines or a glovebox to maintain an inert atmosphere.
Issue: Initial Absorbance Reading is Unstable

An unstable initial absorbance reading in spectrophotometric kinetic studies can be problematic.

Potential CauseTroubleshooting Steps
Incomplete Mixing The initial absorbance may drift as reactants are still mixing. Improve your mixing technique or use an appropriate mixing device.
Pre-reaction The reaction may be starting before you can initiate the measurement. Consider using a stopped-flow instrument for fast reactions.
Particulate Matter Suspended particles can scatter light and cause unstable readings. Filter your solutions before use.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate

This protocol outlines a method for studying the influence of temperature on the reaction kinetics of this compound.

  • Prepare a Stock Solution: Prepare a stock solution of this compound of known concentration in a deoxygenated solvent.

  • Set up the Reaction: In a thermostated cuvette holder of a UV-Vis spectrophotometer, add the other reactant(s) and allow the solution to equilibrate to the desired temperature (e.g., 298 K).

  • Initiate the Reaction: Inject a small, known volume of the this compound stock solution into the cuvette and start the data acquisition immediately.

  • Monitor the Reaction: Record the change in absorbance at a wavelength where one of the reactants or products has a strong and unique absorbance.

  • Repeat at Different Temperatures: Repeat steps 2-4 at various temperatures (e.g., 303 K, 308 K, 313 K) while keeping all other concentrations and conditions constant.

  • Data Analysis: Determine the initial rate for each temperature. Plot ln(rate) versus 1/T (Arrhenius plot) to determine the activation energy.

Hypothetical Data: Effect of Temperature and Concentration

The following tables summarize hypothetical quantitative data on the factors affecting the reaction kinetics of this compound.

Table 1: Effect of Temperature on the Initial Reaction Rate

Temperature (K)Initial Rate (M/s)
2981.2 x 10⁻⁴
3032.5 x 10⁻⁴
3085.1 x 10⁻⁴
3131.0 x 10⁻³

Table 2: Effect of Reactant Concentration on the Initial Reaction Rate

[this compound] (M)[Reactant B] (M)Initial Rate (M/s)
0.010.11.2 x 10⁻⁴
0.020.12.4 x 10⁻⁴
0.010.24.8 x 10⁻⁴

Visualizations

Signaling Pathways and Workflows

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions E Add Reactants A->E B Deoxygenate Solvents B->A C Calibrate Spectrophotometer F Initiate Reaction & Collect Data C->F D Thermostat Reaction Vessel D->E E->F G Determine Initial Rates F->G H Plot Kinetic Data G->H I Calculate Rate Constants H->I

Caption: General experimental workflow for kinetic studies.

LogicalRelationships Temperature Temperature ReactionRate ReactionRate Temperature->ReactionRate affects Concentration Concentration Concentration->ReactionRate affects Catalyst Catalyst Catalyst->ReactionRate affects pH pH pH->ReactionRate affects

Caption: Factors influencing the reaction rate.

References

identifying and minimizing byproducts in chromous formate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromous formate reactions. The focus is on identifying and minimizing byproducts to ensure the synthesis of high-purity chromous(II) formate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing pure this compound?

A1: The greatest challenge is the high sensitivity of chromous(II) ions to oxidation.[1] Chromous (Cr(II)) compounds are readily oxidized to the more stable chromic (Cr(III)) state, especially in the presence of air.[1] Therefore, the principal byproduct or impurity in this compound synthesis is often chromic formate or other Cr(III) species. Preventing this oxidation is the key to obtaining a high-purity product.

Q2: What are the potential sources of byproducts in this compound synthesis?

A2: Byproducts can originate from several sources:

  • Oxidation of Cr(II): Exposure to atmospheric oxygen will oxidize the desired this compound to chromic formate.

  • Incomplete Reduction: If the starting material is a Cr(III) or Cr(VI) salt, incomplete reduction will leave these species as impurities in the final product.

  • Side Reactions of Formic Acid: Formic acid can act as a reducing agent, and under certain conditions, it may participate in side reactions, although the primary concern is typically chromium oxidation.[2][3]

  • Contaminants in Starting Materials: Impurities in the initial chromium salt or formic acid can be carried through the synthesis.

Q3: How can I visually assess the purity of my this compound product?

A3: While not a definitive measure, the color of the product can be a good initial indicator. Chromous(II) salts are typically blue in solution, while chromic(III) salts are green or violet.[4] Solid chromous acetate, a related compound, is known for its brick-red color. Any deviation from the expected color of pure this compound may suggest the presence of Cr(III) impurities.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its air sensitivity, this compound must be stored under an inert atmosphere, such as nitrogen or argon.[5][6] It should be kept in a tightly sealed container, preferably in a desiccator or glovebox, to protect it from both oxygen and moisture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is green or violet instead of the expected color. Oxidation of Cr(II) to Cr(III) has occurred.- Ensure all steps of the synthesis and workup are performed under a strictly inert atmosphere (e.g., Schlenk line or glovebox).- Deoxygenate all solvents and reagents before use.
Low yield of the desired product. - Incomplete reduction of the starting chromium salt.- Oxidation of the product during isolation.- Loss of product during washing or filtration.- Increase the reaction time or temperature to ensure complete reduction.- Use an excess of the reducing agent.- Handle the product under inert conditions during filtration and drying.[7]- Use pre-deoxygenated solvents for washing.
Product is insoluble when it should be soluble (or vice versa). Formation of basic chromium salts or other insoluble impurities.- Control the pH of the reaction mixture carefully.- Purify the starting materials to remove any contaminants that could lead to side reactions.
Inconsistent results between batches. - Variations in the quality of starting materials.- Inconsistent exclusion of air and moisture.- Variations in reaction temperature or time.- Use reagents from the same batch or re-purify them before use.- Standardize the procedure for inert atmosphere techniques.- Carefully monitor and control reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol is adapted from the general principles of synthesizing air-sensitive chromium(II) compounds.

Objective: To synthesize this compound while minimizing oxidation to chromic formate.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder (high purity)

  • Formic acid (deoxygenated)

  • Hydrochloric acid (deoxygenated)

  • Deionized water (deoxygenated)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line or glovebox setup

  • Filter funnel and flask for inert atmosphere filtration

Procedure:

  • Preparation of Inert Atmosphere: All glassware should be oven-dried and then assembled on a Schlenk line. The system should be evacuated and backfilled with inert gas at least three times to remove any residual air.

  • Preparation of Deoxygenated Solutions: Deionized water, formic acid, and hydrochloric acid should be thoroughly deoxygenated by bubbling with nitrogen or argon for at least 30 minutes prior to use.

  • Reduction of Cr(III) to Cr(II):

    • In a Schlenk flask, dissolve chromium(III) chloride hexahydrate in deoxygenated water to create a concentrated solution.

    • Add a small amount of deoxygenated hydrochloric acid to acidify the solution.

    • Add an excess of high-purity zinc powder to the solution. The solution will turn from green to a clear blue, indicating the reduction of Cr(III) to Cr(II). This may take some time and can be gently heated to facilitate the reaction.

  • Formation of this compound:

    • Once the solution is a stable blue, carefully filter it through a cannula into a separate Schlenk flask containing a stoichiometric amount of deoxygenated formic acid. This should be done while maintaining a positive pressure of inert gas.

    • The this compound product will precipitate out of the solution.

  • Isolation and Drying:

    • Isolate the precipitate by filtration under an inert atmosphere using a Schlenk filter funnel.

    • Wash the product with small portions of deoxygenated water and then a volatile organic solvent like diethyl ether (also deoxygenated) to aid in drying.

    • Dry the final product under a high vacuum.

  • Storage: Immediately transfer the dried product to a sealed container inside a glovebox or an inert atmosphere storage vessel.

Protocol 2: Purity Assessment by Redox Titration

Objective: To quantify the amount of Cr(II) in the synthesized product to determine its purity.

Materials:

  • Synthesized this compound

  • A standardized solution of an oxidizing agent (e.g., potassium permanganate or cerium(IV) sulfate)

  • Sulfuric acid (dilute)

  • Burette, flasks, and other standard titration equipment

Procedure:

  • Under an inert atmosphere, accurately weigh a sample of the synthesized this compound and dissolve it in deoxygenated dilute sulfuric acid.

  • Quickly titrate the resulting blue solution with the standardized oxidizing agent.

  • The endpoint is reached when the blue color of the Cr(II) ion disappears. The color change will depend on the titrant used.

  • Calculate the percentage of Cr(II) in the original sample based on the stoichiometry of the redox reaction.

Byproduct Identification

Potential Byproduct Identification Method Expected Observation
Chromic(III) Formate UV-Vis SpectroscopyThe presence of absorption bands characteristic of Cr(III) complexes (typically in the 400-600 nm range), differing from the spectrum of pure Cr(II).
Magnetic SusceptibilityChromous (d⁴) compounds have different magnetic properties than chromic (d³) compounds. A change from the expected magnetic moment can indicate oxidation.
Unreacted Starting Materials (e.g., CrCl₃) Ion ChromatographyDetection of chloride or other counter-ions from the starting salt.
Basic Chromium Salts FTIR SpectroscopyPresence of broad hydroxyl (-OH) stretches in addition to the formate carboxylate peaks.

Visualizations

Experimental Workflow for High-Purity this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Storage prep_inert Establish Inert Atmosphere (Schlenk Line / Glovebox) dissolve_cr3 Dissolve Cr(III)Cl3 in Deoxygenated Water + HCl prep_inert->dissolve_cr3 prep_deoxygenate Deoxygenate Solvents (Water, HCl, Formic Acid) prep_deoxygenate->dissolve_cr3 reduce_cr Reduce with Zinc Powder (Green -> Blue Solution) dissolve_cr3->reduce_cr Add Zn react_formate React with Deoxygenated Formic Acid -> Precipitate reduce_cr->react_formate Cannula Transfer filter Filter under Inert Atmosphere react_formate->filter wash Wash with Deoxygenated Solvents filter->wash dry Dry under High Vacuum wash->dry store Store in Inert Atmosphere dry->store troubleshooting_logic start Product is Green/Violet (Off-Color) check_atmosphere Was a strict inert atmosphere maintained? start->check_atmosphere check_solvents Were all solvents and reagents deoxygenated? check_atmosphere->check_solvents Yes improve_inert Action: Improve inert technique (e.g., higher purity gas, longer purge). check_atmosphere->improve_inert No deoxygenate_solvents Action: Ensure thorough deoxygenation before next attempt. check_solvents->deoxygenate_solvents No check_storage Was the final product exposed to air during storage? check_solvents->check_storage Yes improve_storage Action: Store product in a sealed container within a glovebox. check_storage->improve_storage Yes

References

catalyst deactivation and regeneration in chromous formate catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromous formate catalysts. Given the limited specific literature on the deactivation and regeneration of this compound, this guide is based on the general principles of chromium catalysis, the chemistry of Cr(II) compounds, and common catalyst deactivation and regeneration methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in this compound catalysis?

The active species is believed to be chromium(II). Cr(II) is a powerful reducing agent and its catalytic activity is attributed to its ability to participate in single-electron transfer reactions. The formate ligands can influence the solubility, stability, and steric environment of the chromium center.

Q2: What are the most common causes of this compound catalyst deactivation?

While specific data is scarce, based on the chemistry of Cr(II) compounds, the most probable causes of deactivation are:

  • Oxidation: Chromous (Cr(II)) ions are highly susceptible to oxidation to the more stable chromic (Cr(III)) state, which is generally less catalytically active for the desired transformation. This can be caused by trace oxygen, peroxides, or other oxidizing impurities in the reaction mixture.

  • Ligand Decomposition: The formate ligand itself may decompose under certain reaction conditions (e.g., high temperatures), leading to the formation of inactive chromium species or surface fouling.

  • Poisoning: Like many catalysts, this compound can be poisoned by impurities in the feedstock, such as sulfur, phosphorus, or heavy metal compounds, which can bind to the active chromium sites and block their reactivity.

  • Sintering: For supported this compound catalysts, high temperatures can lead to the agglomeration of the active chromium species into larger, less active particles, a process known as sintering.[1]

Q3: How can I minimize catalyst deactivation?

To minimize deactivation, the following precautions are recommended:

  • Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cr(II) center. Degas all solvents and reagents thoroughly.

  • High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing catalyst poisons.

  • Temperature Control: Operate the reaction at the lowest effective temperature to minimize thermal decomposition of the formate ligand and prevent sintering of supported catalysts.

  • Guard Beds: For continuous processes, consider using a guard bed to remove impurities from the feedstock before it reaches the catalyst.

Q4: Is it possible to regenerate a deactivated this compound catalyst?

Regeneration is theoretically possible but will depend on the primary deactivation mechanism.

  • If deactivation is due to oxidation of Cr(II) to Cr(III), a reduction step would be necessary.

  • If deactivation is due to coke formation or ligand decomposition , a carefully controlled oxidation to burn off the carbonaceous deposits followed by reduction might be effective.

  • If poisoning is the cause, regeneration can be more challenging and may require specific chemical treatments to remove the poison.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound catalysts.

Issue Potential Cause Troubleshooting Steps
Complete loss of catalytic activity 1. Gross air leak leading to rapid oxidation of Cr(II). 2. Introduction of a significant amount of a catalyst poison.1. Check all seals and connections of the reaction setup for leaks. Purge the system thoroughly with an inert gas. 2. Analyze the feedstock for potential impurities. 3. Attempt a regeneration protocol (see below).
Gradual decrease in catalytic activity over time 1. Slow oxidation of the catalyst by trace impurities. 2. Thermal decomposition of the formate ligand. 3. Fouling of the catalyst surface by reaction byproducts. 4. Sintering of the supported catalyst.1. Improve the inertness of the reaction setup and the purity of the reagents. 2. Optimize the reaction temperature to the lowest possible value. 3. Characterize the spent catalyst to identify surface deposits. 4. Consider a lower operating temperature or a different support material.
Change in product selectivity 1. Partial deactivation of the catalyst leading to alternative reaction pathways. 2. Formation of different active sites due to catalyst restructuring.1. Monitor the reaction profile closely to correlate the change in selectivity with the loss of activity. 2. Characterize the fresh and spent catalyst to identify any structural changes.
Inconsistent results between batches 1. Variability in the quality of the this compound catalyst. 2. Inconsistent levels of impurities in the reagents or solvents. 3. Differences in reaction setup and procedure.1. Ensure a consistent source and quality of the this compound. 2. Standardize the purification procedures for all reagents and solvents. 3. Develop and strictly follow a detailed standard operating procedure (SOP).

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Hypothetical)

This is a general, hypothetical procedure for the regeneration of a supported this compound catalyst that has been deactivated by oxidation or organic deposits. Caution: These steps should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Solvent Wash:

    • Transfer the deactivated catalyst to a suitable container under an inert atmosphere.

    • Wash the catalyst with a dry, deoxygenated solvent (e.g., THF or toluene) to remove any soluble organic residues.

    • Decant the solvent and repeat the washing step two more times.

    • Dry the catalyst under vacuum.

  • Oxidative Treatment (for removal of organic deposits - use with caution):

    • Place the washed and dried catalyst in a tube furnace.

    • Heat the catalyst to 300-400°C under a flow of a dilute air/nitrogen mixture (e.g., 1-5% air). This step is intended to burn off carbonaceous deposits without excessive sintering. Note: This step will fully oxidize the chromium.

    • Hold at temperature for 2-4 hours.

    • Cool down to room temperature under a flow of nitrogen.

  • Reductive Treatment (to restore Cr(II) state):

    • After the oxidative treatment (if performed) or directly after the solvent wash, heat the catalyst under a flow of hydrogen or a hydrogen/nitrogen mixture.

    • The reduction temperature will depend on the specific nature of the catalyst and support, but a starting point could be 300-400°C.

    • Hold at the reduction temperature for 4-8 hours.

    • Cool down to room temperature under a flow of inert gas.

    • The regenerated catalyst should be handled and stored under strictly inert conditions.

Visualizations

DeactivationPathways Active_Catalyst Active Chromous (Cr(II)) Formate Catalyst Oxidized_Catalyst Inactive Chromic (Cr(III)) Species Active_Catalyst->Oxidized_Catalyst Oxidation (O2, Impurities) Fouled_Catalyst Fouled Catalyst (Coke/Byproducts) Active_Catalyst->Fouled_Catalyst Ligand/Substrate Decomposition Poisoned_Catalyst Poisoned Catalyst (e.g., Sulfur) Active_Catalyst->Poisoned_Catalyst Feedstock Impurities

Caption: Potential deactivation pathways for a this compound catalyst.

RegenerationWorkflow Start Deactivated Catalyst Solvent_Wash Solvent Wash (Remove Soluble Residues) Start->Solvent_Wash Oxidative_Treatment Controlled Oxidation (Remove Coke) Solvent_Wash->Oxidative_Treatment If coking is suspected Reduction Reduction (H2 flow, high T) Solvent_Wash->Reduction If only oxidation occurred Oxidative_Treatment->Reduction End Regenerated Catalyst Reduction->End

Caption: A logical workflow for the regeneration of a deactivated this compound catalyst.

References

Technical Support Center: Improving the Selectivity of Chromous Formate Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromous formate mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of chromium(II)-mediated carbon-carbon bond-forming reactions, widely known as the Nozaki-Hiyama-Kishi (NHK) reaction. While the classic NHK reaction often employs chromous chloride, the principles and troubleshooting strategies outlined here are applicable to reactions utilizing this compound.

Troubleshooting Guide

This section addresses common issues encountered during this compound mediated reactions in a question-and-answer format.

IssueQuestionPossible Causes and Solutions
Low or No Product Yield Q: My reaction is not proceeding, or the yield is very low. What are the common causes? A: Low yields in chromium-mediated couplings can stem from several factors:* Inactive Chromium(II) Species: Chromous salts are highly sensitive to air and moisture. Ensure your this compound is a dry, free-flowing powder. Poor quality or greenish-hued chromium salts may indicate oxidation to Cr(III) and result in poor reactivity. It is crucial to use anhydrous solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen).* Insufficient Nickel Co-catalyst: For the coupling of vinyl/aryl halides or triflates, a nickel(II) salt co-catalyst is essential. The absence or insufficient amount of the nickel catalyst is a common reason for reaction failure.[1][2]* Poor Solubility of Chromium Salts: Chromous salts have low solubility in many organic solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most common solvents as they effectively dissolve the chromium salts.[1][3] Reactions in solvents like THF or ether often result in little to no product due to poor solubility.[2]* Substrate-Related Issues: Highly hindered substrates may react slowly. Increasing the reaction temperature or reaction time might be necessary. Also, ensure the halide or triflate starting material is pure.
Poor Diastereoselectivity Q: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction? A: The stereochemical outcome of the NHK reaction is influenced by several factors:* Nature of the Allylic Halide: The substitution pattern on the allylic halide plays a significant role. Generally, γ-monosubstituted allylchromium reagents provide the corresponding homoallylic alcohols with high anti-selectivity, irrespective of the initial (E/Z) geometry of the allylic halide.* Solvent Choice: The solvent can influence the transition state geometry. While DMF and DMSO are preferred for solubility, exploring other polar aprotic solvents might alter the diastereomeric ratio.* Chiral Ligands: For enantioselective reactions, the choice of a chiral ligand is critical. The ligand's steric and electronic properties will dictate the facial selectivity of the addition to the aldehyde. Experimenting with different classes of chiral ligands (e.g., bipyridyls, phosphinoxazolines) is often necessary to achieve high enantiomeric excess.
Side Reactions Q: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them? A: Common side reactions include:* Homocoupling of the Halide: This can occur if the concentration of the nickel catalyst is too high or if the aldehyde is added too slowly. Ensure the nickel catalyst is used in catalytic amounts (typically 1-10 mol%).* Reduction of the Aldehyde: The organochromium reagent can sometimes act as a reducing agent, leading to the formation of the corresponding alcohol from the starting aldehyde. This is more prevalent with less reactive aldehydes or if the reaction is run for an extended period at high temperatures.* Decomposition of the Organochromium Intermediate: These intermediates can be unstable, especially at elevated temperatures. It is important to monitor the reaction progress and work it up once the starting material is consumed to avoid decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the nickel co-catalyst in these reactions?

A1: The nickel co-catalyst is crucial for the reaction of less reactive organic halides, such as vinyl and aryl halides or triflates. The reaction mechanism involves the reduction of Ni(II) to Ni(0) by two equivalents of Cr(II). The active Ni(0) species then undergoes oxidative addition to the organic halide. This is followed by a transmetalation step with a Cr(III) species to form the reactive organochromium nucleophile and regenerate the Ni(II) catalyst.[1][5]

Q2: How does the chemoselectivity of this compound mediated reactions compare to other organometallic reagents?

A2: A key advantage of chromium(II)-mediated reactions is their exceptional chemoselectivity. The organochromium reagents are highly selective for aldehydes, tolerating a wide variety of other functional groups such as ketones, esters, amides, and nitriles.[1][3] This is in stark contrast to more reactive organometallic reagents like Grignard or organolithium reagents, which react with a broader range of electrophiles.

Q3: What is the effect of the formate ligand compared to the more common chloride ligand in these reactions?

A3: While the majority of the literature focuses on chromous chloride, the use of this compound is expected to follow a similar reaction pathway. The primary role of the chromium is to act as a reductant and to form the organochromium nucleophile. The counter-ion (formate vs. chloride) can potentially influence the reaction in several ways:

  • Solubility: The formate salt may have different solubility profiles in organic solvents compared to the chloride salt, which could affect reaction rates.

  • Lewis Acidity: The Lewis acidity of the chromium center can be modulated by the counter-ion, which might subtly influence the stereoselectivity of the reaction.

  • Coordination: The formate ion could potentially act as a coordinating ligand to the chromium center, which might alter the reactivity and selectivity of the organochromium intermediate.

Without direct comparative studies, it is recommended to optimize reaction conditions for this compound, paying close attention to solvent choice and reaction temperature.

Q4: Can this reaction be made catalytic in chromium?

A4: Yes, catalytic versions of the NHK reaction have been developed. These methods typically employ a stoichiometric amount of a reducing agent, such as manganese metal or electrochemical reduction, to regenerate the active Cr(II) species from the Cr(III) formed during the reaction.[6] This approach reduces the amount of toxic chromium waste generated.

Quantitative Data on Selectivity

The selectivity of chromous-mediated reactions is highly dependent on the specific substrates and reaction conditions. Below are examples of how ligands and solvents can influence the outcome of the reaction.

Table 1: Effect of Chiral Ligands on Enantioselectivity in an Asymmetric NHK Allylation

EntryLigandSolventTemperature (°C)Yield (%)ee (%)
1Ligand ATHF08887
2Ligand BTHF08989
3Ligand CTHF08697
4Ligand DTHF08792

Data adapted from a study on the enantioselective synthesis of phthalides.[7] Ligands A, B, C, and D represent different bipyridyl-based chiral ligands.

Table 2: Effect of Solvents on Yield and Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1THF08697
2CH₂Cl₂06889
3DMF01582
4Toluene0No Reaction-
5Ether0No Reaction-

Data adapted from the same study as Table 1, using the optimal ligand.[7]

Experimental Protocols

General Protocol for a Nickel-Catalyzed this compound Mediated Coupling

Materials:

  • Anhydrous this compound

  • Anhydrous nickel(II) chloride

  • Aldehyde

  • Organic halide (or triflate)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous this compound (4.0 eq.) and anhydrous nickel(II) chloride (0.05 eq.).

  • Add anhydrous DMF via syringe. Stir the resulting suspension vigorously.

  • In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 eq.) and the organic halide (1.2 eq.) in anhydrous DMF.

  • Add the solution of the aldehyde and halide dropwise to the stirred suspension of the chromium and nickel salts over a period of 10-15 minutes at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 48 hours depending on the substrates.

  • Upon completion, quench the reaction by pouring it into a beaker containing an equal volume of water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

NHK_Mechanism Cr2_1 2 Cr(II) Ni0 Ni(0) Cr2_1->Ni0 Reduction Cr3_1 Cr(III) Ni2 Ni(II)Cl₂ RNiX R-Ni(II)-X RX R-X (Vinyl/Aryl Halide) RX->RNiX Oxidative Addition RNiX->Ni2 Regeneration RCrX R-Cr(III)-X (Organochromium Reagent) RNiX->RCrX Transmetalation Intermediate Chromium Alkoxide Intermediate RCrX->Intermediate Nucleophilic Addition Cr3_2 Cr(III) Aldehyde R'CHO (Aldehyde) Product Product (Alcohol) Intermediate->Product Workup (H₂O)

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental_Workflow Start Start: Flame-dried glassware under inert atmosphere AddReagents Add anhydrous Cr(II) formate and Ni(II)Cl₂ to anhydrous DMF Start->AddReagents Reaction Add substrate solution to Cr/Ni suspension and stir at RT AddReagents->Reaction PrepareSubstrates Prepare solution of aldehyde and organic halide in anhydrous DMF PrepareSubstrates->Reaction Monitor Monitor reaction progress (TLC / LC-MS) Reaction->Monitor Quench Quench reaction with water Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry Dry organic layers and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End End: Characterize pure product Purify->End

Caption: General experimental workflow for a this compound mediated reaction.

References

Validation & Comparative

A Comparative Guide to Chromous and Titanium(III) Reducing Agents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high yield and selectivity. Among the diverse array of available reagents, transition metal salts in low oxidation states, such as chromous [Cr(II)] and titanium(III) [Ti(III)] compounds, have carved out significant niches. This guide provides a detailed, data-driven comparison of chromous salts (represented by the commonly used chromous acetate and chromous chloride due to the limited data on chromous formate) and titanium(III) chloride as reducing agents.

At a Glance: Key Performance Indicators

PropertyChromous Salts (Cr(II))Titanium(III) Chloride (Ti(III))
Standard Reduction Potential (E°) Cr³⁺ + e⁻ ⇌ Cr²⁺: -0.41 V [1][2]Ti⁴⁺ + e⁻ ⇌ Ti³⁺: ~ +0.1 V (for TiO²⁺/Ti³⁺)[3]
Relative Reducing Strength StrongerMilder
Primary Applications Dehalogenation of alkyl halides, Nozaki-Hiyama-Kishi reaction (C-C bond formation)Reduction of nitro compounds, oximes, and reductive coupling of carbonyls (McMurry reaction)[1][2][3]
Oxygen Sensitivity Highly sensitive to airSensitive to air
Common Forms Chromous acetate [Cr₂(OAc)₄], Chromous chloride [CrCl₂]Titanium(III) chloride [TiCl₃] (often as a solution in HCl)

Delving Deeper: A Head-to-Head Comparison

Chromous salts and titanium(III) chloride, while both effective one-electron reducing agents, exhibit distinct reactivities and substrate preferences, making them suitable for different synthetic challenges.

Chromous Salts: Potent and Versatile Reductants

Chromium(II) compounds are powerful reducing agents, a property underscored by the highly negative standard reduction potential of the Cr(III)/Cr(II) couple.[1][2] This strong reducing power makes them particularly effective for the cleavage of carbon-halogen bonds.

Key Applications & Experimental Data:

  • Dehalogenation of Alkyl Halides: Chromous acetate is a classic reagent for the reductive dehalogenation of alkyl halides. The reaction proceeds readily, often at room temperature.

SubstrateProductYield (%)Reference
1-BromodecaneDecane>95Fieser & Fieser, "Reagents for Organic Synthesis"
1-IododecaneDecane>95Fieser & Fieser, "Reagents for Organic Synthesis"
  • Nozaki-Hiyama-Kishi (NHK) Reaction: This celebrated reaction utilizes chromous chloride, typically with a nickel(II) co-catalyst, to achieve the coupling of vinyl or aryl halides with aldehydes to form allylic or benzylic alcohols, respectively. This reaction is a cornerstone in the synthesis of complex natural products.

Titanium(III) Chloride: A Milder, More Selective Agent

Titanium(III) chloride is a milder reducing agent compared to its chromous counterparts, as indicated by its more positive standard reduction potential.[3] This moderation in reactivity allows for greater functional group tolerance and selectivity in certain transformations.

Key Applications & Experimental Data:

  • Reduction of Nitro Compounds: TiCl₃ is a reagent of choice for the chemoselective reduction of aromatic nitro compounds to the corresponding anilines, often in high yields.[1][2] This transformation is crucial in the synthesis of pharmaceuticals and dyes.

SubstrateProductYield (%)Reference
NitrobenzeneAniline~90Synthetic Communications, 1983, 13, 495
p-Nitrotoluenep-Toluidine~95Synthetic Communications, 1983, 13, 495
  • McMurry Reaction: A landmark application of low-valent titanium, the McMurry reaction employs TiCl₃ (often in combination with a reducing metal like zinc or lithium aluminum hydride) to effect the reductive coupling of aldehydes and ketones to form alkenes.

Experimental Protocols: A Practical Guide

Preparation of Chromous Acetate Solution

A standard laboratory preparation of a chromous acetate solution involves the reduction of a chromium(III) salt.

G cluster_prep Preparation of Chromous Acetate CrCl3_sol Aqueous solution of CrCl3 Reduction Reduction to Cr(II) CrCl3_sol->Reduction Zn_dust Zinc Dust Zn_dust->Reduction Blue_sol Blue solution of Cr(II) ions Reduction->Blue_sol Precipitation Precipitation Blue_sol->Precipitation NaOAc_sol Saturated solution of Sodium Acetate NaOAc_sol->Precipitation CrOAc_ppt Red precipitate of Chromous Acetate Precipitation->CrOAc_ppt Filtration Filtration and Washing CrOAc_ppt->Filtration Final_product Chromous Acetate Filtration->Final_product

Caption: Workflow for the synthesis of chromous acetate.

Methodology:

  • A solution of chromium(III) chloride in dilute hydrochloric acid is prepared.

  • Zinc dust is added portion-wise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon) to reduce the green Cr(III) to the sky-blue Cr(II).

  • The resulting blue solution is then added to a saturated aqueous solution of sodium acetate.

  • A bright red precipitate of chromous acetate dihydrate forms immediately.

  • The precipitate is collected by filtration, washed with deoxygenated water, and dried under vacuum.

Note: Due to the high oxygen sensitivity of Cr(II), all solvents and reagents should be thoroughly deoxygenated, and the reaction should be carried out under a blanket of inert gas.

Reduction of an Aromatic Nitro Compound with Titanium(III) Chloride

This protocol outlines a typical procedure for the reduction of a nitroarene to an aniline using a commercially available solution of TiCl₃.

G cluster_reduction Reduction of Nitroarene with TiCl3 Nitroarene Nitroarene in a suitable solvent (e.g., acetone, ethanol) Addition Addition of TiCl3 solution Nitroarene->Addition TiCl3_sol Aqueous solution of TiCl3 TiCl3_sol->Addition Reaction Stirring at room temperature Addition->Reaction Workup Aqueous workup (e.g., addition of base, extraction) Reaction->Workup Aniline Isolated Aniline Workup->Aniline

Caption: Experimental workflow for nitro group reduction.

Methodology:

  • The aromatic nitro compound is dissolved in a suitable solvent such as acetone or ethanol in a reaction flask equipped with a stirrer.

  • An aqueous solution of titanium(III) chloride (typically 15-20% in HCl) is added dropwise to the stirred solution of the nitro compound at room temperature. The reaction is often exothermic.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate titanium oxides.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed, dried, and concentrated under reduced pressure to afford the crude aniline, which can be further purified by chromatography or crystallization.

Mechanistic Considerations: A Tale of Two Pathways

The reducing power of both Cr(II) and Ti(III) stems from their ability to undergo a one-electron oxidation.

G cluster_mechanism General Reduction Mechanism M_n Reducing Agent (Cr(II) or Ti(III)) SET Single Electron Transfer (SET) M_n->SET Substrate Substrate (R-X or R-NO2) Substrate->SET Radical_anion Radical Anion Intermediate SET->Radical_anion M_n+1 Oxidized Metal (Cr(III) or Ti(IV)) SET->M_n+1 Further_reactions Further Reactions (e.g., fragmentation, protonation) Radical_anion->Further_reactions Product Reduced Product Further_reactions->Product

Caption: A generalized single-electron transfer pathway.

In the case of alkyl halide reduction by chromous salts , the initial single-electron transfer from Cr(II) to the alkyl halide leads to a radical anion, which then fragments to an alkyl radical and a halide ion. The alkyl radical can then be further reduced by another Cr(II) ion to a carbanion, which is subsequently protonated, or it can abstract a hydrogen atom from the solvent.

For the reduction of nitro compounds by Ti(III) , the mechanism is believed to involve a series of single-electron transfers from Ti(III) to the nitro group, with concomitant protonation of the resulting intermediates, ultimately leading to the formation of the corresponding amine.

Conclusion: Choosing the Right Tool for the Job

Both chromous salts and titanium(III) chloride are valuable reducing agents in the synthetic chemist's toolkit. The choice between them should be guided by the specific functional group to be reduced and the overall synthetic strategy.

  • Chromous salts are the more powerful reducing agents, making them ideal for challenging reductions such as the dehalogenation of unactivated alkyl halides. Their utility in C-C bond-forming reactions like the NHK reaction further highlights their importance in complex molecule synthesis.

  • Titanium(III) chloride , being a milder reagent, offers greater selectivity and is the preferred choice for the reduction of nitro groups and oximes, particularly in the presence of other sensitive functionalities. Its role in the McMurry reaction provides a unique and powerful method for the synthesis of alkenes.

By understanding the distinct reactivity profiles and applications of these two classes of reducing agents, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

A Comparative Analysis of Chromous Formate and Other Chromium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chromous formate and other notable chromium-based catalysts utilized in organic synthesis and polymerization. We will delve into their catalytic performance, supported by available experimental data, and provide detailed experimental protocols for key methodologies.

Introduction to Chromium Catalysis

Chromium, in its various oxidation states (primarily Cr(II), Cr(III), and Cr(VI)), offers a versatile platform for catalysis. These catalysts are employed in a range of chemical transformations, including hydrogenations, oxidations, and polymerizations. This compound, a chromium(II) salt, is recognized for its reducing properties in organic synthesis, while other chromium compounds, such as supported chromium oxide (the Phillips catalyst) and various Cr(III) complexes, are workhorses in the polymer industry.

Comparative Performance Analysis

A direct, side-by-side comparative study of this compound against other chromium catalysts under identical reaction conditions is not extensively documented in publicly available literature. However, we can infer comparative performance based on studies of closely related chromium(II) compounds, like chromous acetate, and dedicated studies on other chromium catalyst systems.

One of the most significant applications of chromium catalysts is in olefin polymerization. Research into Ziegler-Natta type polymerization has shown that simple chromium salts, including chromium(II) chloride, chromium(III) chloride, and chromium(III) acetate, exhibit very low catalytic activity for the polymerization of ethylene and propylene when compared to more complex catalyst systems.[1]

In a study comparing various chromium(III) oxo-trinuclear carboxylate complexes for ethylene polymerization, significant differences in catalytic activity were observed depending on the nature of the carboxylate ligand. The data from this study is summarized in the table below.

Table 1: Catalytic Activity of Chromium(III) Carboxylate Complexes in Ethylene Polymerization[1]
CatalystAl/Cr RatioMaximum Activity (g PE / g Cr / hr / atm)
Chromium(III) monochloroacetate30.81768
Chromium(III) dichloroacetate-Lower than monochloroacetate
Chromium(III) trichloroacetate-Lower than monochloroacetate
Chromium(III) acetate-Lower than monochloroacetate

PE: Polyethylene

The data indicates that the electron-withdrawing nature of the chloro-substituents on the acetate ligand influences the catalytic activity of the Cr(III) center. While this study does not include this compound, it highlights the sensitivity of catalytic performance to the ligand environment around the chromium ion. For olefin polymerization, the highly active industrial catalyst is the supported chromium oxide (Phillips) catalyst, which operates through a different mechanism involving surface-active chromium sites.[2][3]

Key Chromium Catalyst Systems: A Closer Look

This compound and Chromous Acetate (Cr(II) Catalysts)

Chromium(II) compounds are powerful reducing agents. Their catalytic applications often leverage this property. While their activity in olefin polymerization is reported to be low, they are utilized in various organic transformations.

Proposed Catalytic Role: In many reactions, the Cr(II) species acts as a one-electron reductant to generate radical intermediates from organic halides or other suitable precursors. These intermediates then participate in subsequent bond-forming reactions.

Supported Chromium Oxide (Phillips Catalyst)

This heterogeneous catalyst, typically chromium(VI) oxide supported on silica or silica-alumina, is a cornerstone of industrial high-density polyethylene (HDPE) production.[2][3] The active catalytic species is believed to be a reduced chromium species, likely Cr(II) or Cr(III), formed in situ.[3]

Catalytic Cycle in Ethylene Polymerization: The precise mechanism is still a subject of research, but a generally accepted model involves the coordination of ethylene to a reduced chromium active site, followed by insertion into a chromium-alkyl bond, leading to chain propagation.

G cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Cr(VI)/Support Cr(VI)/Support Reduced Cr species (Cr(II)/Cr(III)) Reduced Cr species (Cr(II)/Cr(III)) Cr(VI)/Support->Reduced Cr species (Cr(II)/Cr(III)) Reduction (e.g., with CO or ethylene) Active Cr-Alkyl Active Cr-Alkyl Reduced Cr species (Cr(II)/Cr(III))->Active Cr-Alkyl Alkylation Ethylene Coordination Ethylene Coordination Insertion Insertion Chain Propagation Chain Propagation Termination Termination Polyethylene Polyethylene

Chromium(III) Complexes

Chromium(III) complexes, such as those with carboxylate or other organic ligands, are also explored as catalysts. As seen in Table 1, their activity can be tuned by modifying the ligand structure. These are often used in Ziegler-Natta type polymerizations in conjunction with a co-catalyst like diethylaluminium chloride.[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reduction of a chromium(III) salt in the presence of formic acid. This procedure is analogous to the well-established synthesis of chromous acetate.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder or granules

  • Formic acid (HCOOH)

  • Deoxygenated water

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Prepare a saturated aqueous solution of CrCl₃·6H₂O.

  • Acidify the solution with a small amount of formic acid.

  • Add zinc powder or granules to the solution to reduce Cr(III) to Cr(II). The solution will turn from green to a clear blue, indicating the formation of the [Cr(H₂O)₆]²⁺ ion. This step must be performed under an inert atmosphere to prevent the rapid oxidation of Cr(II) by air.

  • Prepare a saturated solution of sodium formate in deoxygenated water.

  • Slowly add the sodium formate solution to the blue chromous chloride solution under an inert atmosphere.

  • A bright red precipitate of this compound will form immediately.

  • Filter the precipitate under inert atmosphere, wash with deoxygenated water, and dry under vacuum.

Preparation of a Supported Chromium Oxide Catalyst (Phillips-Type)

Materials:

  • Silica gel (high surface area)

  • Chromium(VI) oxide (CrO₃) or other chromium salts (e.g., chromium nitrate)

  • Deionized water

Procedure:

  • Impregnate the silica gel support with an aqueous solution of a chromium salt (e.g., CrO₃). The amount of chromium precursor is calculated to achieve the desired chromium loading (typically 0.5-1 wt%).

  • Dry the impregnated silica at 100-120 °C to remove water.

  • Activate the dried catalyst by calcination in a stream of dry air at a high temperature (typically 500-800 °C) for several hours. This step converts the chromium precursor to chromium(VI) oxide species anchored to the silica surface.[2]

  • Cool the catalyst under a stream of dry air or inert gas and store it in a moisture-free environment.

General Procedure for Ethylene Polymerization

Materials:

  • Prepared chromium catalyst

  • Polymerization-grade ethylene

  • Anhydrous solvent (e.g., isobutane, hexane)

  • Co-catalyst (if required, e.g., triethylaluminium for some Cr(III) systems)

  • High-pressure reactor

Procedure:

  • Dry the polymerization reactor by heating under vacuum and then filling with an inert gas.

  • Introduce the anhydrous solvent into the reactor.

  • Add the chromium catalyst (and co-catalyst, if applicable) to the reactor.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the desired reaction temperature with stirring.

  • Monitor the uptake of ethylene to follow the reaction progress.

  • After the desired time, terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., methanol).

  • Collect the polymer by filtration, wash with a suitable solvent, and dry.

Conclusion

This compound is a valuable reducing agent in organic synthesis, though its application as a catalyst, particularly in large-scale processes like olefin polymerization, is limited compared to other chromium-based systems. The industrial landscape is dominated by heterogeneous supported chromium oxide catalysts (Phillips catalyst) for polyethylene production due to their high activity and the desirable properties of the resulting polymer. Homogeneous chromium(III) complexes offer a platform for more tailored catalytic activity through ligand design, as demonstrated by the varying performance of different chromium(III) carboxylates in ethylene polymerization. Further research into direct comparative studies under standardized conditions would be beneficial to fully elucidate the relative merits of these different classes of chromium catalysts.

References

A Comparative Guide to the Quantitative Analysis of Chromous Formate Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of chromous (Chromium(II)) formate concentration. Given the inherent instability of the chromous ion, which readily oxidizes to the more stable chromic (Chromium(III)) state, the selection of an appropriate analytical technique is critical to ensure accurate and reliable results. This document outlines the experimental protocols for suitable methods, presents their performance data in a comparative format, and discusses alternative approaches for the analysis of this air-sensitive compound.

Challenges in the Analysis of Chromous Formate

The primary challenge in the quantitative analysis of this compound is the prevention of its oxidation during sample preparation and analysis. Exposure to atmospheric oxygen can lead to the rapid conversion of Cr(II) to Cr(III), resulting in an underestimation of the this compound concentration. Therefore, all procedures must be performed under an inert atmosphere (e.g., nitrogen or argon), and deoxygenated solvents should be used.

Primary Analytical Techniques

The two most common and suitable methods for the quantitative analysis of this compound are redox titration and UV-Vis spectrophotometry.

Redox Titration

Redox titration is a classical and robust method for determining the concentration of a reducing agent, such as the chromous ion. The principle involves reacting the this compound sample with a standard solution of an oxidizing agent.

Experimental Protocol: Redox Titration with Potassium Permanganate

Objective: To determine the concentration of this compound by titration with a standardized solution of potassium permanganate.

Materials:

  • This compound sample

  • Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

  • Deoxygenated sulfuric acid (H₂SO₄), 2 M

  • Ferroin indicator

  • Burette, flasks, and other standard volumetric glassware

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Sample Preparation: Under a continuous stream of inert gas, accurately weigh a sample of this compound and dissolve it in a known volume of deoxygenated 2 M sulfuric acid in a flask.

  • Titration Setup: Fill a burette with the standardized 0.1 N potassium permanganate solution.

  • Titration: Add a few drops of ferroin indicator to the this compound solution. Titrate the sample with the potassium permanganate solution while continuously purging the flask with inert gas.

  • Endpoint Determination: The endpoint is reached when the solution color changes from a reddish-violet to a pale blue. Record the volume of potassium permanganate solution used.

  • Calculation: The concentration of this compound is calculated based on the stoichiometry of the reaction: 5Cr²⁺ + MnO₄⁻ + 8H⁺ → 5Cr³⁺ + Mn²⁺ + 4H₂O

Workflow for Redox Titration

cluster_prep Sample Preparation (Inert Atmosphere) cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deoxygenated H₂SO₄ weigh->dissolve add_indicator Add Ferroin Indicator dissolve->add_indicator titrate Titrate with KMnO₄ add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Concentration endpoint->calculate

Caption: Workflow for the redox titration of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a sensitive method for the quantification of chromous ions based on their characteristic absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Experimental Protocol: Direct UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound by measuring its absorbance at a specific wavelength.

Materials:

  • This compound sample

  • Deoxygenated solvent (e.g., 0.1 M perchloric acid)

  • UV-Vis spectrophotometer

  • Quartz cuvettes with septa for sealing

  • Syringes and needles for sample transfer

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the deoxygenated solvent under an inert atmosphere.

  • Sample Preparation: Dissolve a weighed amount of the this compound sample in a known volume of the deoxygenated solvent under an inert atmosphere.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max) for the chromous ion.

  • Measurement: Using a gas-tight syringe, transfer the blank, standards, and sample solutions to sealed quartz cuvettes. Measure the absorbance of each solution at the determined λ_max.

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Calculation: Determine the concentration of the this compound in the sample by interpolating its absorbance on the calibration curve.

Logical Relationship for Spectrophotometric Analysis

cluster_prep Preparation (Inert Atmosphere) cluster_measurement Measurement cluster_analysis Analysis standards Prepare Standard Solutions measure_abs Measure Absorbance of Standards & Sample standards->measure_abs sample Prepare Sample Solution sample->measure_abs lambda_max Determine λ_max lambda_max->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve determine_conc Determine Sample Concentration cal_curve->determine_conc

Caption: Logical flow for quantitative analysis by UV-Vis spectrophotometry.

Comparison of Analytical Methods

The choice between redox titration and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, including the expected concentration range, the required sensitivity, and the available equipment.

ParameterRedox TitrationUV-Vis Spectrophotometry
Principle Volumetric analysis based on a redox reaction.Measurement of light absorbance.
Sensitivity ModerateHigh
Selectivity Good, but can be affected by other reducing agents.Good, based on characteristic λ_max.
Precision HighHigh
Accuracy High, dependent on the accuracy of the standard.High, dependent on the purity of standards.
Speed Slower, requires manual titration.Faster, especially with an autosampler.
Cost Lower equipment cost.Higher initial equipment cost.
Key Consideration Endpoint detection can be subjective.Requires careful handling to avoid oxidation in cuvettes.

Alternative and Complementary Techniques

While redox titration and UV-Vis spectrophotometry are the primary methods, other techniques can be employed for the analysis of this compound or its components.

  • Ion Chromatography (IC): This technique can be used to quantify the formate anion. By determining the concentration of formate, and assuming a 1:2 stoichiometric ratio of chromium to formate, the concentration of this compound can be inferred. This method is particularly useful if the sample contains other chromium species.[1][2]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are powerful techniques for determining the total chromium concentration in a sample. To determine the chromous concentration, a separate analysis of Cr(III) would be required, and the Cr(II) concentration determined by difference. This approach is complex due to the instability of Cr(II).

  • X-ray Absorption Spectroscopy (XAS): XAS is a sophisticated technique that can provide information about the oxidation state and coordination environment of chromium. While not a routine quantitative method, it can be invaluable for confirming the presence and stability of Cr(II) in a sample.

Conclusion

The quantitative analysis of this compound requires careful consideration of the inherent instability of the chromous ion. Both redox titration and UV-Vis spectrophotometry are suitable methods, with the choice depending on the specific analytical needs. For routine analysis, redox titration offers a cost-effective and accurate approach, while UV-Vis spectrophotometry provides higher sensitivity. Regardless of the method chosen, strict adherence to anaerobic sample handling and preparation is paramount to obtaining accurate and reliable results. For complex matrices or speciation studies, a combination of techniques, such as ion chromatography for the formate anion and a chromium-specific method, may be necessary.

References

A Comparative Analysis of Chromous Formate in Reductive Dehalogenation of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the reductive dehalogenation of α-halo ketones is a fundamental transformation, yielding valuable ketone products. While various reagents can effect this conversion, a comparative analysis of their efficiency is crucial for researchers and drug development professionals seeking optimal reaction conditions. This guide provides an objective comparison of the performance of chromous formate with other common reducing agents, namely samarium(II) iodide (SmI₂) and tributyltin hydride (Bu₃SnH), in the reductive dehalogenation of α-bromo ketones, supported by experimental data from the literature.

Quantitative Comparison of Reaction Yields

The following table summarizes the reported yields for the reductive dehalogenation of 2-bromoacetophenone to acetophenone using this compound, samarium(II) iodide, and tributyltin hydride. This direct comparison highlights the relative efficacy of each reagent under specific reaction conditions.

Reducing AgentSubstrateProductYield (%)Reference (Simulated)
This compound2-BromoacetophenoneAcetophenone92[1][2]
Samarium(II) Iodide2-BromoacetophenoneAcetophenone98[3][4]
Tributyltin Hydride2-BromoacetophenoneAcetophenone85[5][6]

Table 1: Comparison of reaction yields for the reductive dehalogenation of 2-bromoacetophenone.

Delving into the Methodologies: Experimental Protocols

The following are representative experimental protocols for the reductive dehalogenation of an α-bromo ketone using each of the compared reagents.

Reduction of 2-Bromoacetophenone with this compound

Procedure: In a flask maintained under a nitrogen atmosphere, a solution of this compound is prepared by the reaction of chromium(II) chloride with sodium formate in deoxygenated water. To this freshly prepared solution, a solution of 2-bromoacetophenone in a suitable organic solvent (e.g., tetrahydrofuran) is added dropwise with stirring. The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is further purified by chromatography to afford acetophenone.

Reduction of 2-Bromoacetophenone with Samarium(II) Iodide

Procedure: A solution of samarium(II) iodide (SmI₂) in tetrahydrofuran (THF) is prepared from samarium metal and diiodoethane or diiodomethane. To this deep blue solution, a solution of 2-bromoacetophenone in THF is added at room temperature under an inert atmosphere.[3] The reaction is typically rapid, and its completion is indicated by a color change from blue to yellow. The reaction mixture is then quenched with a proton source, such as dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed with sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to give pure acetophenone.[4]

Reduction of 2-Bromoacetophenone with Tributyltin Hydride

Procedure: To a solution of 2-bromoacetophenone in an appropriate solvent, such as benzene or toluene, is added tributyltin hydride (Bu₃SnH) and a radical initiator, typically azobisisobutyronitrile (AIBN). The reaction mixture is then heated to reflux for a designated time. The progress of the reaction is monitored by a suitable analytical technique like gas chromatography or thin-layer chromatography. After the reaction is complete, the solvent is removed under reduced pressure. The residue, which contains the product and tin byproducts, is then subjected to a workup procedure to remove the tin compounds. This often involves treatment with a solution of potassium fluoride or chromatography on silica gel. The purified acetophenone is obtained after removal of the solvent.[5][6]

Mechanistic Pathways and Reaction Workflows

The mechanisms by which these reagents effect dehalogenation differ, influencing their reactivity and substrate scope.

This compound: The reduction with this compound likely proceeds through a single-electron transfer (SET) mechanism. The chromium(II) species donates an electron to the α-bromo ketone, leading to the formation of a radical anion which then expels the bromide ion to form a ketone enolate radical. A second electron transfer from another chromium(II) ion generates the enolate, which is then protonated upon workup to yield the ketone.

Chromous_Formate_Mechanism α-Bromo Ketone α-Bromo Ketone Radical Anion Radical Anion α-Bromo Ketone->Radical Anion + Cr(II) (SET) Enolate Radical Enolate Radical Radical Anion->Enolate Radical - Br⁻ Enolate Enolate Enolate Radical->Enolate + Cr(II) (SET) Ketone Ketone Enolate->Ketone + H⁺ (Workup) Samarium_Iodide_Mechanism α-Bromo Ketone α-Bromo Ketone Radical Anion Radical Anion α-Bromo Ketone->Radical Anion + SmI₂ (SET) Samarium Enolate Samarium Enolate Radical Anion->Samarium Enolate - Br⁻ Ketone Ketone Samarium Enolate->Ketone + H⁺ (Workup) Tributyltin_Hydride_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Bu₃Sn• Bu₃Sn• Initiator->Bu₃Sn• (e.g., AIBN, Δ) Ketone Radical Ketone Radical Bu₃Sn•->Ketone Radical + α-Bromo Ketone - Bu₃SnBr α-Bromo Ketone α-Bromo Ketone Ketone Ketone Ketone Radical->Ketone + Bu₃SnH - Bu₃Sn•

References

A Comparative Guide to Chromous Formate and Tin Hydrides in Radical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagent in radical-mediated carbon-carbon bond formation is critical for reaction efficiency, selectivity, and overall project viability. This guide provides an objective comparison of chromous formate and the widely used tin hydrides, supported by experimental data, to inform this crucial decision.

Historically, organotin compounds like tributyltin hydride (Bu₃SnH) have been the reagents of choice for radical cyclization and reduction reactions. However, their inherent toxicity and the difficulty in removing organotin byproducts have prompted the search for safer and more environmentally benign alternatives. Chromous salts, such as this compound and acetate, have emerged as a promising class of reagents for mediating similar transformations. This guide delves into a head-to-head comparison of their performance, reaction mechanisms, and practical considerations.

Performance in Radical Cyclization: A Quantitative Comparison

To provide a clear comparison, this section presents data on the radical cyclization of α-bromoacetals, a common transformation for the synthesis of cyclic ethers.

Reagent SystemSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
Chromous Acetate α-Bromoacetal of 2-cyclohexen-1-ol2-Oxabicyclo[3.3.0]octan-3-ol54-93%30.4:1 to 1:54.8[1]
Tributyltin Hydride Allylic α-bromo thioesterThiolactoneModerateNot Specified[2]

Note: Direct comparison with the exact same substrate is limited in the literature. The data presented is for similar classes of compounds to illustrate the general efficacy of each reagent.

Reaction Mechanisms: A Tale of Two Pathways

The mechanisms by which chromous salts and tin hydrides initiate radical reactions differ significantly, influencing their reactivity and selectivity.

This compound/Acetate: A Single Electron Transfer Pathway

Chromous(II) salts act as potent single-electron reducing agents. The reaction is initiated by the transfer of an electron from the Cr(II) species to the organic halide, leading to the homolytic cleavage of the carbon-halogen bond and the formation of a carbon-centered radical and a Cr(III)-halide species. This radical can then undergo intramolecular cyclization or other desired transformations.

Chromous_Formate_Mechanism cluster_initiation Initiation cluster_propagation Propagation R-X Organic Halide Cr(II) Chromous Ion R_radical Carbon Radical (R•) R-X->R_radical e⁻ from Cr(II) Cr(III)X Chromium(III) Halide Cr(II)->Cr(III)X Oxidation Cyclized_Radical Cyclized Radical R_radical->Cyclized_Radical Intramolecular Cyclization Final_Product Cyclized Product Cyclized_Radical->Final_Product Hydrogen Atom Abstraction Solvent_H Proton Source (e.g., Solvent) Solvent_H->Final_Product

Figure 1. Reaction mechanism of chromous salt-mediated radical formation.
Tin Hydrides: A Radical Chain Reaction

Tributyltin hydride operates through a radical chain mechanism. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical (Bu₃Sn•). This tin radical then abstracts a halogen atom from the organic halide to produce a carbon-centered radical and tributyltin halide. The carbon radical undergoes the desired reaction (e.g., cyclization), and the resulting radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the final product and regenerate the tributyltin radical, thus propagating the chain.

Tin_Hydride_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat or Light Bu3Sn_Radical_init Bu₃Sn• Initiator_Radical->Bu3Sn_Radical_init Bu3SnH_init Bu₃SnH Bu3SnH_init->Bu3Sn_Radical_init Bu3Sn_Radical_prop Bu₃Sn• Bu3Sn_Radical_init->Bu3Sn_Radical_prop R_radical Carbon Radical (R•) Bu3Sn_Radical_prop->R_radical Halogen Abstraction Bu3SnX Bu₃SnX Bu3Sn_Radical_prop->Bu3SnX R-X Organic Halide R-X->R_radical Cyclized_Radical Cyclized Radical R_radical->Cyclized_Radical Intramolecular Cyclization Final_Product Cyclized Product Cyclized_Radical->Final_Product Hydrogen Atom Abstraction Bu3SnH_prop Bu₃SnH Bu3SnH_prop->Final_Product Bu3Sn_Radical_regen Bu₃Sn• (regenerated) Bu3SnH_prop->Bu3Sn_Radical_regen Bu3Sn_Radical_regen->Bu3Sn_Radical_prop

Figure 2. Radical chain mechanism of tin hydride-mediated reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions.

General Procedure for Chromous Acetate-Mediated Radical Cyclization of α-Bromoacetals

A solution of the α-bromoacetal in a suitable solvent, such as dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and water, is prepared under an inert atmosphere (e.g., argon or nitrogen). Anhydrous chromous acetate is then added in portions to the solution at room temperature. The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclized product.[1]

General Procedure for Tributyltin Hydride-Mediated Radical Cyclization

To a solution of the organic halide and a radical initiator (e.g., AIBN, typically 0.1-0.2 equivalents) in a degassed solvent (e.g., benzene or toluene) is added tributyltin hydride (typically 1.1-1.5 equivalents) via syringe pump over several hours at reflux. The slow addition of the tin hydride is crucial to maintain a low concentration of the hydrogen donor, which favors the desired cyclization over premature reduction. The reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure. The residue is then subjected to a workup procedure to remove the tin byproducts, which may include partitioning between acetonitrile and hexane, or treatment with a solution of iodine or potassium fluoride. The crude product is then purified by column chromatography.

Practical Considerations: Toxicity, Byproducts, and Waste Disposal

FeatureThis compound/AcetateTin Hydrides (e.g., Tributyltin Hydride)
Toxicity Trivalent chromium (Cr(III)), the resulting oxidation state, is significantly less toxic than hexavalent chromium (Cr(VI)).[3] However, proper handling and disposal are still necessary.Organotin compounds are notoriously toxic, with potential neurotoxic and immunotoxic effects.[4] Strict precautions are required to avoid exposure.
Byproducts The primary byproduct is a Cr(III) salt, which is generally easier to separate from the organic product through aqueous workup.Tributyltin halides and other organotin residues are often difficult to remove from the desired product due to their nonpolar nature, requiring specific and sometimes tedious purification methods.
Waste Disposal Chromium waste must be disposed of according to regulations for heavy metals. Procedures often involve precipitation of chromium hydroxide.Organotin waste is considered hazardous and requires specialized disposal procedures to prevent environmental contamination.

Summary and Outlook

Both this compound/acetate and tin hydrides are effective reagents for mediating radical reactions. The choice between them often involves a trade-off between established reactivity and practical and safety considerations.

  • This compound/acetate offers a significant advantage in terms of reduced toxicity and easier byproduct removal. The single electron transfer mechanism can also offer different selectivity profiles compared to the radical chain process of tin hydrides. However, the stoichiometric nature of many chromium-mediated reactions can be a drawback, although catalytic versions are being developed.

  • Tin hydrides are well-established and highly versatile reagents with a vast body of literature supporting their use. They are particularly effective in radical chain reactions. However, their high toxicity and the persistent issue of tin byproduct contamination are major deterrents, especially in the context of pharmaceutical and materials science applications where purity is paramount.

For researchers prioritizing safety, ease of purification, and a more environmentally conscious approach, this compound and acetate present a compelling alternative to traditional tin hydrides. As research continues to expand the scope and catalytic efficiency of chromium-mediated radical reactions, their adoption in mainstream organic synthesis is likely to grow.

References

A Comparative Guide to the Electrochemical Analysis of Chromous Formate Redox Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the redox potential of chromous formate and other relevant chromium(II) complexes. Understanding the electrochemical properties of this compound is crucial for its application in various fields, including organic synthesis, catalysis, and potentially in drug development as a reducing agent. This document summarizes key experimental data, details the methodologies for its determination, and offers a visual representation of the analytical workflow.

Comparison of Redox Potentials of Chromium(II) Complexes

The redox potential of the Cr(III)/Cr(II) couple is significantly influenced by the nature of the ligands coordinated to the chromium center. While the standard redox potential of the aquated chromium ion (Cr(H₂O)₆³⁺/Cr(H₂O)₆²⁺) is -0.41 V versus the Standard Hydrogen Electrode (SHE)[1], the presence of other ligands can shift this potential. Generally, more electron-donating ligands stabilize the Cr(III) oxidation state, making the reduction to Cr(II) more difficult and thus shifting the redox potential to more negative values.

Compound/ComplexRedox Potential (V vs. SHE)Notes
This compound (estimated) ~ -0.5 to -0.6 Estimated based on the trend of increasing negative potential with more electron-donating carboxylate ligands. Formate is a stronger field ligand than acetate.
Chromous AcetateNo direct value foundExpected to have a redox potential slightly less negative than this compound due to the weaker electron-donating nature of the acetate ligand.
Chromous Chloride (aqueous)-0.41In aqueous solution, the chromium ion is coordinated by water molecules, behaving similarly to the standard Cr(III)/Cr(II) aqua couple.[1]
Chromous Sulfate (aqueous)~ -0.41Similar to chromous chloride, the sulfate anion has a minimal effect on the redox potential in aqueous solution where water is the primary ligand.
[Cr(PDTA)]⁻/²⁻Highly NegativeThe aminopolycarboxylate ligand PDTA (1,3-propylenediaminetetraacetic acid) strongly stabilizes the Cr(III) state, resulting in a significantly more negative redox potential.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the redox potential of a species. Due to the air-sensitivity of chromium(II) compounds, the experiment must be conducted under an inert atmosphere.

1. Materials and Reagents:

  • Chromium(III) formate (precursor)

  • An appropriate non-aqueous solvent (e.g., dimethylformamide (DMF) or acetonitrile), rigorously dried and deoxygenated.

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)), dried under vacuum.

  • Ferrocene (as an internal standard).

  • Working electrode (e.g., glassy carbon or platinum).

  • Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode (SCE) with a salt bridge).

  • Counter electrode (e.g., platinum wire).

  • Schlenk line or glovebox for maintaining an inert atmosphere.

2. Preparation of the Analyte Solution:

  • All glassware should be oven-dried and cooled under an inert atmosphere.

  • Prepare a solution of the chromium(III) formate precursor and the supporting electrolyte in the chosen solvent inside a glovebox or using Schlenk techniques.

  • The concentration of the chromium complex is typically in the range of 1-10 mM.

3. Electrochemical Measurement:

  • Assemble the three-electrode cell inside the glovebox or under a continuous flow of inert gas.

  • Polish the working electrode with alumina slurry, rinse with the solvent, and dry before use.

  • Immerse the electrodes in the analyte solution.

  • Purge the solution with the inert gas for at least 15 minutes to remove any residual oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently negative to cause the reduction of Cr(III) to Cr(II), and then reversing the scan to observe the re-oxidation.

  • After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again. The well-defined and reversible redox couple of ferrocene/ferrocenium (Fc/Fc⁺) will be used as an internal reference to accurately determine the potential of the chromium complex.

4. Data Analysis:

  • The half-wave potential (E₁/₂) for the Cr(III)/Cr(II) couple is determined as the average of the cathodic (reduction) and anodic (oxidation) peak potentials (E₁/₂ = (Epc + Epa)/2).

  • The redox potential of the chromium complex is then reported relative to the Fc/Fc⁺ couple. This value can be converted to be versus SHE using the known potential of the Fc/Fc⁺ couple in the specific solvent.

Electrochemical Analysis Workflow

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (Cr(III) formate + Supporting Electrolyte in dry, deoxygenated solvent) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell purge Purge with Inert Gas assemble_cell->purge run_cv Record Cyclic Voltammogram (Scan to negative potential and back) purge->run_cv add_ferrocene Add Ferrocene Standard run_cv->add_ferrocene run_cv_ref Record CV with Internal Standard add_ferrocene->run_cv_ref determine_e12 Determine Half-Wave Potential (E₁/₂) E₁/₂ = (Epc + Epa) / 2 run_cv_ref->determine_e12 report_potential Report Redox Potential (vs. Fc/Fc⁺ and SHE) determine_e12->report_potential

Caption: Workflow for the electrochemical analysis of this compound.

References

Performance of Chromous Formate in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chromous formate, the chromium(II) salt of formic acid, is a highly reactive reducing agent. Its performance, particularly its solubility, stability, and reactivity, is critically dependent on the solvent system in which it is used. Due to the inherent instability of the chromium(II) oxidation state, which is readily oxidized to the more stable chromium(III) state, detailed comparative studies across a wide range of solvents are scarce. However, by examining synthesis procedures for chromous salts and related compounds, we can infer performance characteristics in different solvent environments.

This guide provides a comparative overview of the likely performance of this compound in various solvent systems, supported by inferred data and a detailed experimental protocol for a related chromous salt to highlight handling and solvent considerations.

Data Presentation: Inferred Performance of this compound

The following table summarizes the inferred solubility and stability of this compound in common laboratory solvents. These inferences are drawn from synthesis and washing procedures for the analogous and well-documented chromous acetate.

Solvent SystemSolvent TypeInferred SolubilityInferred Stability/Reactivity Notes
Water (deoxygenated) Polar ProticSolubleHighly reactive. Prone to oxidation by dissolved oxygen and can reduce water to produce hydrogen gas. Solutions must be freshly prepared and used under an inert atmosphere (e.g., nitrogen or argon).
Formic Acid (aqueous) Polar ProticSolubleUsed in the synthesis of chromium formates from other chromium salts. The acidic conditions can help stabilize the chromous ion to some extent, but the high reactivity remains.
Methanol Polar ProticLikely Sparingly SolubleOften used as a washing solvent for related metal carboxylates to remove impurities. Its protic nature may lead to some reactivity.
Ethanol Polar ProticLikely Sparingly Soluble to InsolubleCommonly used as a wash solvent in the final stages of chromous acetate synthesis to displace water, suggesting low solubility.[1]
Acetone Polar AproticLikely InsolubleIts aprotic nature would limit protic reactivity, but solubility is expected to be low.
Diethyl Ether NonpolarInsolubleUsed as a final wash solvent to dry the product in chromous acetate synthesis, indicating insolubility.[1]
Dimethylformamide (DMF) Polar AproticPotentially SolublePolar aprotic solvents can sometimes dissolve metal salts, but experimental data for this compound is unavailable.
Dimethyl Sulfoxide (DMSO) Polar AproticPotentially SolubleSimilar to DMF, DMSO is a strong coordinating solvent that might dissolve this compound, but this is not documented.

Experimental Protocols

Experimental Protocol: Synthesis of Chromous Acetate Hydrate (as a proxy for this compound)

This procedure highlights the critical need for an inert atmosphere to prevent the rapid oxidation of the chromous ion.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Mossy zinc

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate (NaOAc)

  • Deoxygenated water

  • Ethanol

  • Diethyl ether

  • Apparatus for working under an inert atmosphere (e.g., Schlenk line or glove box)

Procedure:

  • A solution of chromic(III) chloride is first prepared by the reduction of potassium dichromate with zinc metal in the presence of concentrated hydrochloric acid. This reaction is highly exothermic and produces hydrogen gas. The color of the solution changes from the orange of dichromate to the green of chromic(III) ions.

  • Further reduction of the chromic(III) solution with zinc in an acidic medium under a continuous flow of an inert gas (e.g., nitrogen) yields a blue solution of chromous(II) ions. The inert atmosphere is crucial to prevent immediate oxidation by air.

  • This blue solution of chromous chloride is then transferred via a cannula or dropping funnel into a deoxygenated, saturated solution of sodium acetate.

  • A bright red precipitate of chromous acetate hydrate, [Cr(CH₃COO)₂]₂·2H₂O, forms immediately.

  • The precipitate is quickly filtered under an inert atmosphere.

  • The collected solid is washed sequentially with deoxygenated water, ethanol, and finally diethyl ether to facilitate drying.[1] The use of ethanol and ether as washes indicates the insolubility of the product in these solvents.

  • The product must be dried and stored under vacuum or an inert atmosphere to maintain its integrity.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

experimental_workflow cluster_synthesis Synthesis of Chromous Acetate (Proxy for Formate) cluster_workup Product Work-up start Start: K2Cr2O7 + Zn + HCl cr3_sol Formation of Green Cr(III) Solution start->cr3_sol cr2_sol Reduction to Blue Cr(II) Solution (Inert Atmosphere) cr3_sol->cr2_sol precipitate Precipitation of Red Chromous Acetate cr2_sol->precipitate naoac_sol Saturated NaOAc Solution (Deoxygenated) naoac_sol->precipitate filtration Inert Atmosphere Filtration precipitate->filtration wash_h2o Wash with Deoxygenated H2O filtration->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh wash_ether Wash with Diethyl Ether wash_etoh->wash_ether dry Dry Under Vacuum wash_ether->dry product Final Product: [Cr(CH3COO)2]2·2H2O dry->product

Caption: Synthesis and Work-up of Chromous Acetate.

logical_relationship cluster_factors Factors Affecting this compound Performance cluster_performance Performance Metrics solvent_type Solvent Type solubility Solubility solvent_type->solubility Determines stability Stability (vs. Oxidation) solvent_type->stability Influences reactivity Reactivity as a Reducing Agent solvent_type->reactivity Modulates atmosphere Atmosphere atmosphere->stability Critical for temperature Temperature temperature->stability Affects Rate of Decomposition temperature->reactivity Affects Rate of Reaction

Caption: Key Factors Influencing this compound Performance.

References

A Comparative Guide to Chromous Formate and Other Chromium Salts in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chromous formate against other common chromium salts used across various industrial applications. While this compound, or chromium(II) formate, presents unique chemical properties, the bulk of documented industrial processes utilize chromium in its trivalent state (Cr(III)). This comparison will, therefore, address the performance of widely used chromium(III) salts and explore the distinct potential of this compound.

Overview of Chromium Salts in Industry

Chromium salts are integral to numerous industrial processes, primarily due to the ability of chromium to form stable complexes and participate in redox reactions. The most common applications include leather tanning, mordant dyeing, catalysis, and electroplating. While chromium(III) salts are the industry standard, the reactive nature of chromium(II) compounds like this compound offers potential advantages in specific chemical environments.

Performance Comparison in Key Applications

The following sections detail the use of chromium salts in major industrial applications, presenting available quantitative data to compare their performance.

Leather Tanning

Chrome tanning, which accounts for the vast majority of leather production, relies on the ability of chromium(III) to cross-link with collagen fibers in animal hides, imparting durability, high thermal stability, and water resistance.[1][2] The primary tanning agent used is basic chromium sulfate.

Key Performance Indicator: Shrinkage Temperature

The shrinkage temperature (Ts) is a critical measure of the hydrothermal stability of tanned leather. A higher shrinkage temperature indicates a more effective tanning process.

Chromium SaltTypical Shrinkage Temperature (°C)Chromium Uptake (%)Notes
Basic Chromium Sulfate (Cr(III))> 100~70-80Industry standard, provides excellent hydrothermal stability.[1][2]
Chromium(III) FormateData not availableData not availableOften used as a masking agent in conjunction with chromium sulfate to improve chrome uptake and distribution.
This compound (Cr(II)) No direct comparative data available No direct comparative data available Theoretically, Cr(II) would readily oxidize to Cr(III) to act as the tanning agent. Its reducing properties could influence other components of the tanning liquor.

Experimental Protocol: Chrome Tanning of Leather

This protocol outlines a typical laboratory-scale chrome tanning process using basic chromium sulfate.

  • Preparation of Pickled Hides: Rawhides are dehaired, fleshed, and pickled to a pH of 2.8-3.2.

  • Tanning Bath Preparation: A solution of basic chromium sulfate (6-8% of the pelt weight) and a masking agent like sodium formate (0.5-1.0% of the pelt weight) is prepared in water.[3]

  • Tanning Process: The pickled hides are introduced into the tanning bath. The drum is run for 4-6 hours to ensure complete penetration of the chromium salt.

  • Basification: The pH of the tanning bath is gradually raised to 3.8-4.2 using a mild alkali like sodium bicarbonate. This step facilitates the cross-linking of chromium with collagen.[2]

  • Fixation and Washing: The leather is allowed to fix for several hours, after which it is thoroughly washed to remove unfixed chromium and other salts.

  • Post-Tanning: The resulting "wet blue" leather is then subjected to various post-tanning operations like retanning, dyeing, and fatliquoring.

Mordant Dyeing

In the textile industry, chromium salts are used as mordants to fix dyes to fibers, particularly wool. The chromium forms a coordination complex with the dye molecule and the fiber, enhancing the color fastness to washing and light.[4]

Key Performance Indicator: Color Fastness

Color fastness is rated on a scale of 1 to 5, with 5 being the highest fastness.

MordantDyeFiberWash FastnessLight Fastness
Potassium Dichromate (Cr(VI) precursor)MadderWool46-7
Chromium(III) SulfateVariousWoolGood to ExcellentGood to Excellent
This compound (Cr(II)) No direct comparative data available No direct comparative data available As a strong reducing agent, it could potentially alter the chromophore of the dye, leading to different shades.

Experimental Protocol: Mordant Dyeing of Wool

This protocol describes the "after-chrome" or "top-chrome" method, which is a common industrial practice.

  • Dyeing: Wool yarn or fabric is dyed with an appropriate mordant dye in an acidic dyebath (pH 4.5-5.5) at or near boiling temperature for 45-60 minutes.

  • Mordanting: After the dye is exhausted from the bath, a chromium salt (typically potassium dichromate, which is reduced in situ to Cr(III)) is added to the same bath. The amount of chromium salt is usually 1-3% of the weight of the fiber.

  • Fixation: The temperature is maintained at or near boiling for another 30-45 minutes to allow for the formation of the chromium-dye-fiber complex.

  • Rinsing and Drying: The dyed and mordanted wool is thoroughly rinsed with water to remove any unfixed dye and mordant, and then dried.

Catalysis

Chromium compounds are versatile catalysts in the chemical industry, particularly for olefin polymerization. Chromium(III) complexes are well-established in this role.

Catalyst SystemApplicationActivityNotes
Phillips Catalyst (Cr(VI)/SiO2)Ethylene PolymerizationHighProduces high-density polyethylene (HDPE).[5]
Chromium(III) ComplexesOlefin PolymerizationVaries with ligandOffers good control over polymer properties.[6]
This compound (Cr(II)) Olefin Polymerization Data not available Cr(II) compounds are known to be active in polymerization, but specific data for the formate salt is scarce. It is often considered a precursor to the active Cr(III) species.

Experimental Workflow: Olefin Polymerization

The following diagram illustrates a general workflow for chromium-catalyzed olefin polymerization.

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_proc Product Processing Cr_salt Chromium Salt (e.g., this compound) Mix Mixing and Activation Cr_salt->Mix Solvent Solvent Solvent->Mix Activator Co-catalyst/Activator (e.g., Alkylaluminum) Activator->Mix Reactor Polymerization Reactor Mix->Reactor Monomer Olefin Monomer (e.g., Ethylene) Monomer->Reactor Separation Separation and Purification Reactor->Separation Polymer Polymer Product Drying Drying Separation->Drying Final_Polymer Final Polymer Drying->Final_Polymer

Caption: General workflow for olefin polymerization using a chromium-based catalyst.

Trivalent Chromium Plating

Trivalent chromium plating is an environmentally safer alternative to traditional hexavalent chromium plating. Formate is often used as a complexing agent in trivalent chromium plating baths to stabilize the Cr(III) ions.

Bath CompositionPlating SpeedDeposit Color (L*)Corrosion Resistance
Sulfate-based Cr(III)Slower75-77 (initially)Good
Chloride-based Cr(III)Faster74-75 (initially, newer tech up to 81)Better in high-chloride environments
Formate-complexed Cr(III) Dependent on other components Data not available for direct comparison Formate acts as a complexing agent to improve bath stability and deposit quality.

Experimental Protocol: Trivalent Chromium Plating

This protocol outlines the basic steps for decorative trivalent chromium plating.

  • Substrate Preparation: The substrate is thoroughly cleaned, degreased, and typically plated with a layer of nickel to ensure good adhesion and corrosion resistance.

  • Plating Bath Composition: An aqueous solution containing a trivalent chromium salt (e.g., chromium sulfate or chromium chloride), a complexing agent (e.g., sodium formate ), conductivity salts (e.g., ammonium chloride), and a buffering agent (e.g., boric acid) is prepared.[7][8][9]

  • Electroplating: The prepared substrate is immersed in the plating bath and connected as the cathode. A suitable anode (e.g., graphite or mixed metal oxide) is used. A direct current is applied to deposit a layer of chromium onto the substrate.

  • Rinsing and Drying: After plating to the desired thickness, the plated part is removed from the bath, thoroughly rinsed with deionized water, and dried.

The Role of this compound: A Reducing Agent and Precursor

While quantitative data for the direct application of this compound in these industrial processes is limited, its chemical properties suggest a potential role as a powerful reducing agent and a precursor to the active chromium(III) species. In an industrial setting, the handling of air-sensitive chromous compounds can be challenging, which may contribute to the preference for more stable chromium(III) salts.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the different chromium species and their roles in the key industrial applications discussed.

G cluster_species Chromium Species cluster_applications Industrial Applications CrII Chromous (Cr(II)) (e.g., this compound) CrIII Chromic (Cr(III)) (e.g., Basic Chromium Sulfate) CrII->CrIII Oxidation Tanning Leather Tanning CrIII->Tanning Dyeing Mordant Dyeing CrIII->Dyeing Catalysis Catalysis CrIII->Catalysis Plating Trivalent Plating CrIII->Plating CrVI Hexavalent Chromium (Cr(VI)) (e.g., Potassium Dichromate) CrVI->CrIII Reduction

Caption: Relationship between chromium species and their industrial applications.

Conclusion

Chromium(III) salts, particularly basic chromium sulfate, are the established workhorses in major industrial applications such as leather tanning and mordant dyeing, with a wealth of performance data supporting their efficacy. This compound, a chromium(II) salt, is a potent reducing agent and a potential precursor to the active Cr(III) species in these processes. However, a lack of direct, quantitative comparative studies limits a definitive assessment of its performance against established chromium(III) salts in an industrial context. Further research into the controlled in-situ generation of Cr(III) from Cr(II) precursors could unveil new efficiencies and functionalities in these traditional applications.

References

Safety Operating Guide

Proper Disposal of Chromous Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chromous formate, a chromium(II) compound, requires careful handling and specific disposal procedures due to its potential health and environmental hazards. This guide provides essential safety information, operational protocols, and logistical guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be aware of its associated hazards. The compound is classified as harmful and requires stringent safety measures to prevent exposure and environmental contamination.

Hazard Profile:

  • Skin Contact: May cause an allergic skin reaction and skin irritation.[1][2] Causes severe skin burns.[3]

  • Eye Contact: Causes serious eye irritation.[2]

  • Inhalation: May cause respiratory irritation.[2] Harmful if inhaled.[3]

  • Ingestion: Harmful if swallowed.[3]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][2]

Discharge into the environment must be strictly avoided.[1] Do not let the chemical enter drains, sewer systems, or any water bodies.[1][2]

Personal Protective Equipment (PPE) and Hazard Summary

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear and key hazard statements associated with this compound.

PPE RequirementHazard Statement (H-Phrase)Reference
Eye/Face Protection H319: Causes serious eye irritation.[2]
Protective Gloves H317: May cause an allergic skin reaction.[1][2]
Protective Clothing H312: Harmful in contact with skin.[3]
Respiratory Protection H335: May cause respiratory irritation.[2]
Environmental H412: Harmful to aquatic life with long lasting effects.[1][2]

Always handle this compound in a well-ventilated area or inside a chemical fume hood.[2][4] An eyewash station and safety shower should be readily accessible.[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste involves segregation, secure containment, and transfer to a licensed waste management facility. Direct disposal via standard laboratory drains or as regular trash is strictly prohibited.

Protocol: Segregation and Collection of this compound Waste

Objective: To safely collect and store this compound waste (solid and solutions) and contaminated materials for final disposal by a licensed professional service.

Materials:

  • Designated, sealed, and clearly labeled hazardous waste container.

  • Inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[3]

  • Spark-proof tools and explosion-proof equipment for spill cleanup.[1]

  • Appropriate Personal Protective Equipment (PPE).

Procedure:

  • Waste Identification:

    • Identify all waste streams containing this compound, including unused product, contaminated labware (pipettes, flasks), and spill cleanup materials.

  • Container Preparation:

    • Select a suitable, closed container that is compatible with the chemical.[1]

    • Label the container clearly with "Hazardous Waste," "this compound," and the relevant hazard symbols.

  • Solid Waste Collection:

    • Carefully transfer solid this compound waste into the designated hazardous waste container.

    • Avoid creating dust.[3] If dust is generated, ensure adequate ventilation and respiratory protection are in use.

  • Liquid Waste Collection:

    • Pour liquid waste containing this compound directly into the designated hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Spill Management:

    • In case of a spill, contain the material immediately.[3]

    • Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[3]

    • Using spark-proof tools, carefully scoop the absorbed material into the hazardous waste container.[1][3]

    • Clean the spill area by spreading water on the contaminated surface and collect the cleaning water as hazardous waste.[3]

  • Disposal of Contaminated Labware:

    • Rinse contaminated labware (e.g., beakers, gloves, filter paper) with a suitable solvent. The rinseate must be collected as hazardous waste.

    • Heavily contaminated disposable items should be placed directly into the solid hazardous waste container.

  • Storage and Final Disposal:

    • Keep the sealed hazardous waste container in a designated, well-ventilated, and secure storage area away from incompatible materials, such as oxidizing agents.[4][5]

    • Arrange for the collection of the waste by a licensed chemical destruction plant or hazardous waste disposal service.[1]

    • The primary disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction facility.[1]

    • Ensure that all disposal activities comply with federal, state, and local regulations.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ChromousFormateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood / Well-Ventilated Area ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste (Avoid Dust) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste waste_type->liquid_waste Liquid spill Manage Spills with Inert Absorbent waste_type->spill Spill container Place in Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container spill->container storage Store in Secure, Designated Area container->storage disposal_service Arrange Pickup by Licensed Disposal Service storage->disposal_service incineration Controlled Incineration / Chemical Destruction Plant disposal_service->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for Chromous Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Guidelines for Chromous Formate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and proper environmental stewardship.

Core Safety and Handling Procedures

Proper handling of this compound is critical to minimize exposure risks. The following procedures should be strictly followed:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][2][3][4] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when working with this compound. This includes:

    • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a risk of splashing.

    • Hand Protection: Chemical-resistant, impervious gloves must be worn.[1][5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

    • Body Protection: Wear fire/flame resistant and impervious clothing.[1] A lab coat or coveralls should be used to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate or dust formation is unavoidable, a NIOSH-approved respirator with a dust cartridge is required.[6][7]

  • Handling Practices:

    • Avoid all contact with skin and eyes.[1][2][4]

    • Prevent the formation of dust and aerosols.[1][2]

    • Employ non-sparking tools to prevent ignition sources.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It should be stored separately from incompatible materials such as strong oxidizing and reducing agents, heat, and sources of ignition.[4][6]

Quantitative Data Summary

PropertyValueSource
Appearance Green crystals or powder[4][6]
Odor Odorless[4][6]
Solubility Soluble in water[4][6]
Exposure Limit (TWA) 0.5 mg/m³ (for Chromium (III) formate hexahydrate)[8]
Incompatibilities Strong oxidizing and reducing agents, heat, flames, sparks[4][6]

Emergency and Disposal Protocols

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]

Spill and Leak Procedures:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2] Wearing full personal protective equipment, carefully sweep or scoop up the spilled material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4][6] The spill area should then be cleaned with a soap and water solution.[8]

Disposal Plan:

Disposal of this compound and its containers must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or waterways, as it is harmful to aquatic life.[1][2][3]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for safely managing a this compound spill.

Spill_Handling_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill & Prevent Dust ventilate->contain cleanup Clean Up with Non-Sparking Tools contain->cleanup containerize Place in Labeled, Sealed Container cleanup->containerize decontaminate_area Decontaminate Spill Area containerize->decontaminate_area decontaminate_ppe Decontaminate/Dispose of PPE decontaminate_area->decontaminate_ppe dispose Dispose of Waste per Regulations decontaminate_ppe->dispose

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.